molecular formula C11H10N2O4 B1434581 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid CAS No. 1820666-07-6

2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Cat. No.: B1434581
CAS No.: 1820666-07-6
M. Wt: 234.21 g/mol
InChI Key: NNVOEYVTENZLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid (CAS 1820666-07-6) is a high-purity organic compound of significant interest in medicinal chemistry research. This chemical features the 1,8-naphthyridine core, a heterocyclic system known as a "diazanaphthalene" due to its fused pair of pyridine rings . Researchers value this scaffold for its broad spectrum of pharmacological activities. A primary research application for 1,8-naphthyridine derivatives is in the development of antimicrobial agents . The prototypical derivative, nalidixic acid, was the first of its class introduced as an antibacterial drug, functioning by selectively and reversibly inhibiting bacterial DNA gyrase and blocking DNA replication . Contemporary studies explore advanced 1,8-naphthyridine analogues with fluorine atoms and various ring structures (such as piperazine or pyrrolidine) to create potent antibiotics effective against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains . These compounds often target DNA gyrase and topoisomerase IV . Beyond antimicrobial research, naphthyridine derivatives are also investigated for their cytotoxic properties in oncology. Novel synthetic 1,8-naphthyridine derivatives have demonstrated promising growth inhibition against cancer cell lines, such as HepG2 liver cancer cells, with some compounds exhibiting potent activity by potentially intercalating with the DNA-topoisomerase II complex . This makes 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid a valuable building block for synthesizing new compounds for anticancer evaluation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-8-4-3-6-7(11(14)15)5-9(17-2)13-10(6)12-8/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVOEYVTENZLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CC(=N2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Potential of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic applications.[1][2] This technical guide provides an in-depth exploration of a specific, yet underexplored derivative: 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid. While direct literature on this exact molecule is sparse, this document, grounded in established synthetic methodologies and structure-activity relationship principles, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic accessibility, potential physicochemical properties, and putative biological significance. By examining the synthesis of the core structure and the influence of its methoxy and carboxylic acid functionalities, we present a compelling case for its investigation as a novel therapeutic agent.

Introduction: The 1,8-Naphthyridine Core - A Scaffold of Therapeutic Versatility

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been reported to possess a broad range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] The planar nature of the 1,8-naphthyridine ring system allows for effective intercalation with DNA, a mechanism exploited by several antibacterial agents.[4] Furthermore, the nitrogen atoms in the scaffold can act as hydrogen bond acceptors, facilitating interactions with various biological targets. The inherent versatility of the 1,8-naphthyridine core, which allows for functionalization at multiple positions, makes it an attractive starting point for the design of novel drug candidates.

Synthetic Strategies: A Roadmap to 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Building the 1,8-Naphthyridine Core: Friedländer Annulation and Gould-Jacobs Reaction

Two classical and highly effective methods for the synthesis of the 1,8-naphthyridine scaffold are the Friedländer annulation and the Gould-Jacobs reaction.

The Friedländer annulation involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive α-methylene group adjacent to a carbonyl.[5][6] This acid- or base-catalyzed reaction is a straightforward and efficient method for constructing the bicyclic system.[7]

Experimental Protocol: General Friedländer Annulation

  • Reactant Preparation: Dissolve equimolar amounts of a 2-aminopyridine-3-carbaldehyde or a corresponding ketone and a carbonyl compound with an α-methylene group in a suitable solvent (e.g., ethanol, DMF).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Reaction Condition: Reflux the reaction mixture for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.

The Gould-Jacobs reaction is another powerful tool for the synthesis of 4-hydroxy-1,8-naphthyridine derivatives, which can serve as key intermediates.[8][9] This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[10][11]

Experimental Protocol: General Gould-Jacobs Reaction

  • Condensation: React an appropriately substituted 2-aminopyridine with diethyl ethoxymethylenemalonate, typically at elevated temperatures (100-140°C), to form the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: Heat the intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce intramolecular cyclization, yielding the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.[12]

  • Hydrolysis and Decarboxylation: Saponify the ester with a base (e.g., NaOH) to yield the corresponding carboxylic acid. Subsequent acidification and heating can effect decarboxylation if the 4-hydroxy derivative is the final target.

A plausible synthetic workflow for obtaining the target molecule is depicted below.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product A 2-Amino-6-methoxypyridine C Gould-Jacobs Reaction A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-7-methoxy-1,8-naphthyridine-3-carboxylate C->D Condensation & Cyclization E Chlorination (e.g., POCl3) D->E F Ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate E->F G Nucleophilic Substitution (e.g., NaOMe) F->G H Ethyl 2,7-dimethoxy-1,8-naphthyridine-4-carboxylate G->H I Hydrolysis (e.g., NaOH, then H+) H->I J 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid I->J

Caption: Proposed synthetic pathway to 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid.

The Influence of Methoxy and Carboxylic Acid Groups: A Structure-Activity Relationship Perspective

The biological activity of the 1,8-naphthyridine scaffold is significantly modulated by the nature and position of its substituents. The methoxy and carboxylic acid groups in the target molecule are expected to play crucial roles in its pharmacokinetic and pharmacodynamic profiles.

The Methoxy Group: More Than Just a Steric Blocker

The methoxy group, often considered a simple lipophilic substituent, possesses unique electronic and steric properties that can profoundly influence a molecule's biological activity.[13] It is a non-lipophilic hydrogen bond acceptor and contributes minimally to the polar surface area (PSA), which can be advantageous for maintaining good oral bioavailability.[14] The electron-donating nature of the methoxy group can modulate the electron density of the aromatic system, thereby influencing its reactivity and binding affinity for biological targets.[13] In some heterocyclic systems, the presence of a methoxy group has been associated with enhanced potency.[15]

The Carboxylic Acid Group: A Key to Solubility and Target Interaction

The carboxylic acid moiety is a common functional group in many drugs, primarily due to its ability to enhance aqueous solubility and act as a key interaction point with biological targets through hydrogen bonding and ionic interactions. In the context of 1,8-naphthyridine derivatives, the carboxylic acid at the 4-position is a well-established pharmacophore, particularly in antibacterial agents where it is crucial for binding to DNA gyrase.[4]

Postulated Biological Activities and Therapeutic Potential

Based on the known biological activities of structurally related 1,8-naphthyridine derivatives, we can hypothesize the potential therapeutic applications of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[2] The planar nature of the naphthyridine ring allows for DNA intercalation, a mechanism of action for several anticancer drugs. It is plausible that 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid could exhibit cytotoxic effects through a similar mechanism.

Antimicrobial Activity

The 1,8-naphthyridine-4-carboxylic acid scaffold is the cornerstone of the quinolone class of antibiotics.[4] These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The presence of the carboxylic acid group in the target molecule strongly suggests potential antibacterial activity. The methoxy groups could further modulate this activity by influencing cell permeability and target binding.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory properties.[2] The mechanism of action is often linked to the inhibition of pro-inflammatory cytokines. The electronic properties conferred by the methoxy groups could potentially enhance such activities.

A potential mechanism of action for the antibacterial activity of the target compound is illustrated below.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Consequence A 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid C Binding to Active Site A->C B Bacterial DNA Gyrase B->C D Inhibition of DNA Replication C->D Inhibition E Bacterial Cell Death D->E Leads to

Caption: Postulated mechanism of antibacterial action.

Physicochemical Properties: A Predictive Analysis

While experimental data for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid is not available, we can predict some of its key physicochemical properties based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~248.23 g/mol Calculated from the molecular formula C12H10N2O4.
Aqueous Solubility Moderate to GoodThe carboxylic acid group is expected to enhance solubility.
Lipophilicity (LogP) Low to ModerateThe methoxy groups add some lipophilicity, but the carboxylic acid and nitrogen atoms will decrease it.
Polar Surface Area (PSA) ~80-90 ŲThe carboxylic acid and methoxy groups contribute to the PSA. The methoxy group itself has a low PSA contribution.[14]
Hydrogen Bond Donors 1 (from carboxylic acid)Important for target interaction.
Hydrogen Bond Acceptors 4 (2 from methoxy, 2 from pyridine nitrogens)Multiple points for interaction with biological targets.

Conclusion and Future Directions

2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid represents a promising, yet unexplored, molecule with significant potential in drug discovery. Based on the well-established biological activities of the 1,8-naphthyridine scaffold and the favorable physicochemical properties imparted by its methoxy and carboxylic acid functionalities, this compound warrants further investigation.

Future research should focus on:

  • De novo synthesis and characterization: The development of an efficient and scalable synthetic route is the first critical step.

  • In vitro biological screening: The compound should be screened against a panel of cancer cell lines and bacterial strains to determine its cytotoxic and antimicrobial activities.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for its further development.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogs will help in optimizing the lead compound for improved potency and selectivity.

This technical guide provides a solid foundation and a compelling rationale for embarking on the exploration of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid as a novel therapeutic candidate.

References

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28227–28236. [Link]

  • American Chemical Society. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

  • Wang, K., et al. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. [Link]

  • Wójcicka, A., & Mączyński, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Patel, K., et al. (2014). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Acta Chimica & Pharmaceutica Indica.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Baghdad Science Journal. (2013). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. [Link]

  • Sharma, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4753. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–854. [Link]

  • El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(20), 4813. [Link]

  • Taylor & Francis Online. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. [Link]

  • Wiley Online Library. (2005). Gould-Jacobs Reaction. In Name Reactions in Heterocyclic Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 1,8-Naphthyridines: A Detailed Guide to Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This guide provides detailed experimental protocols for the synthesis of 1,8-naphthyridines, catering to the needs of researchers, scientists, and drug development professionals. We will explore both a modern, environmentally benign approach—the Friedländer annulation in aqueous media—and a classical, robust method—the Skraup-Doebner-von Miller reaction. This dual perspective offers a comprehensive understanding of the available synthetic strategies, allowing for informed decisions based on laboratory capabilities, desired scale, and green chemistry considerations.

The Enduring Importance of the 1,8-Naphthyridine Core

The unique arrangement of the two nitrogen atoms in the fused pyridine rings of 1,8-naphthyridine imparts specific electronic and steric properties that are conducive to potent biological interactions. This has led to the development of numerous commercially successful drugs containing this core structure.[3] The versatility of the 1,8-naphthyridine scaffold continues to inspire the design and synthesis of novel derivatives with tailored therapeutic profiles.[4][5]

Modern Approach: The Green Friedländer Annulation

The Friedländer synthesis is a cornerstone for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines.[6][7] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] Recent advancements have focused on developing more sustainable and environmentally friendly protocols for this reaction.[9][10] We present here a gram-scale synthesis of 1,8-naphthyridines in water, utilizing a biocompatible ionic liquid as a catalyst, which offers high yields and simplified product isolation.

Mechanistic Insights: The Friedländer Annulation

The base-catalyzed Friedländer synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and an active methylene compound proceeds through a sequential aldol-type condensation, intramolecular cyclization, and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[11] The use of a catalyst like choline hydroxide in water has been shown to be highly effective, with hydrogen bonding playing a crucial role in facilitating the reaction.

Friedlander_Mechanism reagents 2-Aminonicotinaldehyde + Active Methylene Compound aldol Aldol Condensation reagents->aldol Catalyst catalyst Choline Hydroxide (aq) catalyst->aldol intermediate Intermediate Adduct aldol->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dihydro Dihydronaphthyridine Intermediate cyclization->dihydro dehydration Dehydration dihydro->dehydration product 1,8-Naphthyridine Product dehydration->product Skraup_Mechanism reagents 2-Aminopyridine + Glycerol/α,β-Unsaturated Carbonyl michael Michael Addition reagents->michael Conditions conditions H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) conditions->michael intermediate1 Adduct Intermediate michael->intermediate1 cyclization Electrophilic Cyclization intermediate1->cyclization intermediate2 Tetrahydronaphthyridine Intermediate cyclization->intermediate2 oxidation Oxidation intermediate2->oxidation product 1,8-Naphthyridine Product oxidation->product

Sources

Application Notes & Protocols: The Emerging Role of Naphthyridine Carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of 1,8-naphthyridine and 2,7-naphthyridine, particularly those functionalized with a carboxylic acid moiety, are emerging as promising candidates in anticancer research.[3][4][5] This guide provides an in-depth overview of the application of these compounds in oncology, detailing their mechanisms of action and providing robust protocols for their investigation.

I. Scientific Rationale: Why Naphthyridine Carboxylic Acids?

The rigid planarity of the naphthyridine core allows for effective interaction with various biological macromolecules, including enzymes and nucleic acids.[6][7] The inclusion of a carboxylic acid group can enhance solubility and provide a key interaction point for binding to target proteins. The versatility of the naphthyridine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to improve potency and selectivity against cancer cells.[4][8]

II. Mechanism of Action: Targeting Key Oncogenic Pathways

While the precise mechanisms can vary based on the specific derivative, several key anticancer pathways have been identified for naphthyridine compounds.

A. Inhibition of Mitotic Kinases: The Case of MASTL

Recent studies have highlighted novel 2,7-naphthyridine compounds as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[9][10] MASTL is a critical regulator of mitotic progression and is often overexpressed in various cancers.[9] By inhibiting MASTL, these compounds can induce "mitotic catastrophe" in rapidly dividing cancer cells, leading to their selective elimination while sparing normal, non-proliferating cells.[9]

Signaling Pathway of MASTL Inhibition by 2,7-Naphthyridine Derivatives

MASTL_Pathway cluster_mitosis Mitotic Progression MASTL MASTL PP2A_B55 PP2A-B55 (Tumor Suppressor) MASTL->PP2A_B55 Inhibits CDK_Substrates CDK Substrates PP2A_B55->CDK_Substrates Dephosphorylates Mitotic_Events Mitotic Events CDK_Substrates->Mitotic_Events Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Mitotic_Events->Mitotic_Catastrophe Dysregulation leads to 2_7_Naphthyridine 2,7-Naphthyridine Derivative 2_7_Naphthyridine->MASTL Inhibition

Caption: Inhibition of MASTL by 2,7-naphthyridine derivatives prevents the inactivation of the PP2A-B55 tumor suppressor complex, leading to dysregulation of mitotic events and subsequent cell death.

B. Induction of Apoptosis and DNA Damage

Several 1,8-naphthyridine derivatives have been shown to induce apoptosis in cancer cells.[5] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress, a decrease in mitochondrial membrane potential, and the activation of caspase cascades.[5] Furthermore, the planar structure of some naphthyridine derivatives allows them to act as DNA intercalating agents, which can lead to DNA damage and cell cycle arrest.[5][6]

III. Experimental Protocols

The following protocols provide a framework for evaluating the anticancer properties of novel naphthyridine carboxylic acid derivatives in vitro.

A. Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

2. Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[5][8][11]
  • Complete growth medium (e.g., DMEM with 10% FBS)
  • Naphthyridine derivative stock solution (dissolved in DMSO)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • 96-well plates
  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivative in complete medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
  • Incubation: Incubate the plate for 48-72 hours.[12]
  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[12]
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Derivative Example Cell Line IC50 (µM) Reference
Compound 47 MIAPaCa0.41[13]
Compound 47 K-5620.77[13]
Compound 36 PA-11.19[13]
Derivative 10c MCF-71.47[8]
Derivative 8d MCF-71.62[8]

B. Protocol 2: Apoptosis Detection by DAPI Staining

This protocol visualizes morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

1. Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit condensed and fragmented nuclei, which can be visualized by fluorescence microscopy.

2. Materials:

  • Cancer cells cultured on coverslips in a 24-well plate
  • Naphthyridine derivative
  • Phosphate-buffered saline (PBS)
  • 4% Paraformaldehyde (PFA) in PBS
  • DAPI staining solution (1 µg/mL in PBS)
  • Fluorescence microscope

3. Procedure:

  • Cell Treatment: Treat cells with the naphthyridine derivative at its IC50 concentration for 24-48 hours.
  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
  • Staining: Wash again with PBS and stain with DAPI solution for 5 minutes in the dark.
  • Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.

Experimental Workflow for Anticancer Evaluation

experimental_workflow Compound_Synthesis Synthesis of Naphthyridine Derivatives MTT_Assay MTT Assay (Cytotoxicity) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (DAPI, Caspase) IC50_Determination->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot, etc.) Apoptosis_Assay->Mechanism_Study In_Vivo_Studies In Vivo Animal Models Mechanism_Study->In_Vivo_Studies

Caption: A typical workflow for the preclinical evaluation of novel naphthyridine derivatives as anticancer agents.

IV. Future Directions and Considerations

The development of naphthyridine carboxylic acid derivatives for cancer therapy is a promising field. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for improved potency and selectivity.

  • Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.[11]

  • In Vivo Efficacy: To validate the anticancer effects in relevant animal models.[14]

  • Combination Therapies: To explore synergistic effects with existing chemotherapeutic agents.

By leveraging the unique chemical properties of the naphthyridine core, researchers can continue to develop novel and effective therapeutic strategies for a range of malignancies.

References

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
  • Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.[Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate.[Link]

  • Fluorescent 2,7-Dialkylamino-[9][11]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI.[Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science.[Link]

  • Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives. National Institutes of Health.[Link]

  • The Promising Future of Naphthyridine Derivatives in Cancer Therapy. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.[Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.[Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.[Link]

  • Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. National Institutes of Health.[Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Europe PMC.[Link]

  • Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents. PubMed Central.[Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. National Institutes of Health.[Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ScienceDirect.[Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.[Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ScienceDirect.[Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate.[Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Institutes of Health.[Link]

  • Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Impressions@MAHE.[Link]

  • In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Redalyc.[Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed.[Link]

Sources

Application Notes and Protocols for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,8-Naphthyridine Scaffold in Kinase Inhibition

The 1,8-naphthyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and notable anticancer properties.[1][2] Several derivatives of this and related naphthyridine structures have been investigated as potential anticancer agents, with some demonstrating potent cytotoxic effects and entering clinical trials.[1] The anticancer mechanisms associated with naphthyridine derivatives are diverse, encompassing the inhibition of critical cellular enzymes such as topoisomerase II and various protein kinases.[1][2]

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

This document provides detailed application notes and protocols for the investigation of a novel derivative, 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid , as a potential kinase inhibitor. While the broader 1,8-naphthyridine class has shown promise in targeting kinases, the specific activity of this dimethoxy-substituted carboxylic acid derivative is an active area of research. These protocols are designed to enable researchers to characterize its inhibitory potential against relevant cancer-associated kinases.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on the structure-activity relationships of similar heterocyclic compounds, it is hypothesized that 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid may act as an ATP-competitive inhibitor of a key kinase in a cancer-related signaling pathway. For the purpose of these protocols, we will focus on the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical signaling cascade that is frequently hyperactivated in human cancers and promotes cell survival and proliferation.

The proposed mechanism involves the binding of the compound to the ATP-binding pocket of PI3K, preventing the phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, would prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation would lead to the deactivation of its downstream targets, ultimately promoting apoptosis and inhibiting cell proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Apoptosis Apoptosis pAkt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2,7-Dimethoxy-1,8-naphthyridine -4-carboxylic acid Inhibitor->PI3K Inhibition

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid against a target kinase (e.g., PI3Kα). It utilizes a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase reaction.

Principle: Active kinases consume ATP. The addition of a luciferase-based reagent results in a luminescent signal that is proportional to the amount of remaining ATP. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human PI3Kα (or other target kinase)

  • Kinase substrate (e.g., PIP2 for PI3K)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid (dissolved in DMSO)

  • Positive control inhibitor (e.g., Wortmannin for PI3K)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in 100% DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each compound dilution.

    • Include wells for a "no inhibitor" control (buffer with DMSO) and a positive control inhibitor.

    • Add 10 µL of a 2.5X kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution (at a concentration close to the Km of the kinase for ATP) to each well. The final reaction volume is 25 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.

  • Signal Detection:

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" control (100% activity) and a "no enzyme" or "high concentration of positive control" (0% activity) control.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.[3]

Protocol 2: Cell-Based Western Blot Assay for Akt Phosphorylation

This protocol assesses the ability of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid to inhibit the PI3K/Akt pathway in a cellular context by measuring the phosphorylation of Akt.

Principle: If the compound inhibits PI3K in cells, the downstream phosphorylation of Akt at key residues (e.g., Ser473) will be reduced. This can be detected by Western blotting using phospho-specific antibodies.

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

  • Growth factor (e.g., IGF-1 or EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

Western_Blot_Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (e.g., 0-10 µM) for 2-4h Incubate1->Treat Stimulate Stimulate with Growth Factor (e.g., IGF-1) for 15 min Treat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-Akt, Total Akt, β-actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab ECL Add ECL Substrate Secondary_Ab->ECL Image Image Chemiluminescence ECL->Image

Figure 2: Workflow for the cell-based Western blot assay.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce Akt phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal to account for any differences in protein loading. Further normalize to the β-actin signal as a loading control.

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and concise table for easy comparison.

Kinase Target2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid IC50 (µM) [Hypothetical]Control Inhibitor IC50 (µM)
PI3Kα0.50.01 (Wortmannin)
PI3Kβ1.20.02 (Wortmannin)
PI3Kδ0.80.005 (Idelalisib)
PI3Kγ2.50.02 (Wortmannin)
mTOR> 500.01 (Rapamycin)
EGFR> 500.05 (Gefitinib)

Table 1: Hypothetical IC50 values demonstrating the potency and selectivity of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid against a panel of kinases.

Troubleshooting and Data Interpretation

  • High Background in Kinase Assay:

    • Cause: Insufficient blocking, non-specific antibody binding, or contaminated reagents.

    • Solution: Optimize blocking conditions (time, temperature, blocking agent). Ensure all buffers are freshly prepared and filtered. Titrate primary and secondary antibodies to determine the optimal concentration.

  • No Inhibition Observed:

    • Cause: Compound may not be an inhibitor of the target kinase, compound degradation, or incorrect assay setup.

    • Solution: Verify the identity and purity of the compound. Test a higher concentration range. Ensure the kinase is active using a known inhibitor as a control. Check the ATP concentration; it should be near the Km for the kinase.

  • Variability in Cell-Based Assays:

    • Cause: Inconsistent cell seeding, variation in treatment times, or cell passage number.

    • Solution: Standardize cell culture and treatment procedures. Use cells within a consistent passage number range. Perform experiments in triplicate.

Interpretation of Results:

  • A low IC50 value in the in vitro assay suggests potent inhibition of the target kinase.

  • Selectivity for the target kinase over other kinases (as shown in the hypothetical data table) is a desirable characteristic for a drug candidate, as it may reduce off-target effects.

  • A dose-dependent decrease in Akt phosphorylation in the cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a cellular environment.

  • The lack of inhibition of total Akt levels indicates that the compound is not affecting the overall expression of the protein but rather its phosphorylation state.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. ([Link])

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. ([Link])

  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. ([Link])

  • Synthesis and in vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ([Link])

  • Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ([Link])

  • Biological Activity of Naturally Derived Naphthyridines. ([Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ([Link])

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. ([Link])

Sources

Application Notes and Protocols for In Vitro Screening Against Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for Anticancer Compound Evaluation

The journey of an anticancer agent from a laboratory concept to a clinical candidate is a rigorous multi-step process. At the forefront of this endeavor lies in vitro screening against tumor cell lines, a foundational approach that provides the initial assessment of a compound's potential efficacy.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the critical stages of in vitro screening. Our focus is to empower you with the expertise to design, execute, and interpret these assays with confidence, ensuring the generation of robust and reproducible data.

The primary objective of this screening is to identify and characterize compounds that can inhibit cancer cell growth or induce cell death.[2][3] This is achieved by exposing a panel of cancer cell lines to the test compound and measuring its effect on cell viability or proliferation.[4] The insights gained from these initial screens are pivotal for making informed decisions about which compounds warrant further investigation in more complex preclinical models.[5]

Part 1: The Foundation - Cell Line Selection and Culture

The choice of cell lines is a critical determinant of the relevance and translatability of your screening results. A well-characterized and diverse panel of cell lines can provide valuable insights into the spectrum of activity of a test compound.

Strategic Cell Line Selection

A common starting point for many screening programs is the NCI-60 panel, a collection of 60 human cancer cell lines derived from various tissues, including lung, colon, breast, ovary, and others.[5][6] This panel's diversity allows for a broad assessment of a compound's anticancer activity.[6]

When selecting cell lines, consider the following:

  • Tissue of Origin: Does the cell line represent the cancer type you are targeting?

  • Genetic Background: Does the cell line harbor specific mutations or gene expression patterns that are relevant to your compound's hypothesized mechanism of action?

  • Growth Characteristics: What is the doubling time of the cell line? This will influence the duration of the assay.[7]

  • Ease of Culture: How readily can the cell line be maintained and propagated in the laboratory?[8]

Table 1: Example Cancer Cell Lines for Initial Screening

Cell LineTissue of OriginKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
NCI-H460 Lung Carcinomap53 wild-type
SF-268 GliomaRepresents central nervous system tumors
PC-3 Prostate CarcinomaAndrogen-independent
HL-60 Promyelocytic LeukemiaSuspension cell line
Best Practices for Cell Culture

Maintaining healthy and consistent cell cultures is paramount for reliable screening data.[9]

Protocol 1: General Cell Culture and Maintenance

  • Culture Medium: Utilize the appropriate medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7][10]

  • Subculture: Passage cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[10] Adherent cells are typically detached using a trypsin-EDTA solution.

  • Cell Counting and Viability: Before seeding for an assay, perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion.

Part 2: The Core Experiment - Cytotoxicity and Cell Viability Assays

The cornerstone of in vitro screening is the measurement of a compound's effect on cell viability. Several robust and high-throughput compatible assays are available for this purpose.

Workflow for a Typical Cytotoxicity Assay

The general workflow for a cytotoxicity assay is a multi-step process that requires careful execution to ensure data quality.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis Cell_Culture 1. Cell Culture & Maintenance Cell_Seeding 2. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Compound Dilution Series Preparation Treatment 4. Addition of Compound to Cells Compound_Prep->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation Assay_Reagent 6. Addition of Viability Assay Reagent Incubation->Assay_Reagent Measurement 7. Signal Measurement (e.g., Absorbance, Luminescence) Assay_Reagent->Measurement Data_Analysis 8. Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Common Cell Viability Assays

The choice of assay depends on factors such as the mechanism of action of the compound, the cell type, and the desired throughput.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[4] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[4]

  • MTS Assay: Similar to the MTT assay, the MTS assay uses a tetrazolium salt that is reduced to a colored formazan product. A key advantage is that the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[11][12] The "add-mix-measure" format is simple and highly sensitive, making it ideal for high-throughput screening.[11][12]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[10] Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound. If using DMSO as a solvent, ensure the final concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[13] Add the compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).[10][14]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

Part 3: Data Analysis and Interpretation

Data Normalization

Normalization is a critical step to account for variability between plates and experiments.[15] Raw data is typically normalized to control wells (untreated cells and a positive control). The results are often expressed as a percentage of the control response.

Dose-Response Curves and IC50 Determination

The relationship between the concentration of a compound and its effect on cell viability is typically represented by a dose-response curve.[16][17] From this curve, a key parameter, the half-maximal inhibitory concentration (IC50), can be determined. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[10]

Dose_Response_Curve n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 xaxis yaxis ic50_x ic50_point ic50_x->ic50_point ic50_y ic50_y->ic50_point

Caption: A representative dose-response curve illustrating the IC50 value.

Table 2: Example IC50 Data Presentation

CompoundCell LineIC50 (µM)
Doxorubicin (Positive Control)MCF-70.8 ± 0.1
Test Compound AMCF-715.5 ± 2.1
Doxorubicin (Positive Control)NCI-H4601.2 ± 0.2
Test Compound ANCI-H46022.3 ± 3.5

Note: The data presented are for illustrative purposes only.[10]

Part 4: Quality Control and Troubleshooting

Robust quality control measures are essential for ensuring the reliability of your screening data.[9]

Table 3: Common Issues and Troubleshooting in Cytotoxicity Assays

IssuePotential CauseTroubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.
Compound precipitation Poor solubility of the test compound.Check the solubility limit in the culture medium. Use a suitable solvent like DMSO at a low final concentration.[13]
Unexpected increase in signal at high compound concentrations Compound interference with the assay chemistry.Run a control without cells to check for direct interaction between the compound and the assay reagent.[18]
Low signal or poor dynamic range Suboptimal cell seeding density.Perform a cell titration experiment to determine the optimal seeding density for each cell line.[13]

Conclusion: From In Vitro Hits to In Vivo Promise

In vitro screening against tumor cell lines is a powerful and indispensable tool in the early stages of anticancer drug discovery.[1][2] By employing a strategic approach to cell line selection, adhering to rigorous cell culture and assay protocols, and performing careful data analysis, researchers can confidently identify promising lead compounds. While these assays provide a critical initial assessment, it is important to recognize that they are a simplified representation of the complex tumor microenvironment.[19] Promising hits from these screens should be further validated in more advanced models, such as 3D cell cultures and eventually in vivo studies, to progress towards the development of novel cancer therapeutics.[5][20]

References

  • National Cancer Institute. NCI-60 Screening Methodology. Available from: [Link].

  • Visikol. In vitro Cancer Drug Screening Services. Available from: [Link].

  • U.S. Food and Drug Administration. In Vitro Drug Release Testing for LA Drug Products QC. YouTube; 2020. Available from: [Link].

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. Available from: [Link].

  • Promega Connections. Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. 2024. Available from: [Link].

  • Pion Inc. The Role Of in vitro Testing In Drug Development. 2024. Available from: [Link].

  • Kapaeva AR, et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. 2020;8:323. Available from: [Link].

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link].

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. 2025. Available from: [Link].

  • Capula M, et al. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. 2019;39(7):3413-3418. Available from: [Link].

  • Vempati UD, et al. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. 2014;30(4):486-493. Available from: [Link].

  • Wang X, et al. Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics. 2019;10:417. Available from: [Link].

  • BMG LABTECH. High-throughput screening (HTS). 2019. Available from: [Link].

  • ACS Publications. Quantitation and Error Measurements in Dose–Response Curves. 2025. Available from: [Link].

  • Shoemaker RH. The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. 2006;6(10):813-823. Available from: [Link].

  • Sygnature Discovery. High Throughput Drug Screening. Available from: [Link].

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. 2013. Available from: [Link].

  • Goldoni M, Tagliaferri S. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology. 2011;758:415-434. Available from: [Link].

  • ResearchGate. Proposed QC guideline for drug combination screening. Available from: [Link].

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link].

  • Riss TL, Moravec RA. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. 2019. Available from: [Link].

  • Molecular Devices. Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. 2024. Available from: [Link].

  • National Cancer Institute. Submitting compounds and operational procedures for the NCI-60. Available from: [Link].

  • Wiley Analytical Science. Statistical analysis of dose-response curves. 2024. Available from: [Link].

  • Cikes D, et al. Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers. 2019;11(7):953. Available from: [Link].

  • The University of Queensland. Cancer cell line selection made easy. 2017. Available from: [Link].

  • GraphPad. How Do I Perform a Dose-Response Experiment?. Available from: [Link].

  • Promega Connections. Improving Cancer Drug Screening with 3D Cell Culture. 2014. Available from: [Link].

  • ResearchGate. Data Display and Analysis Strategies for The NCI Disease-Oriented in Vitro Antitumor Drug Screen. Available from: [Link].

  • National Center for Biotechnology Information. High Throughput Screening Operations at the University of Kansas. Available from: [Link].

  • Agilent. Methods and strategies for normalizing XF metabolic data to cellular parameters. Available from: [Link].

  • ResearchGate. Key components of HTS campaigns. Available from: [Link].

  • ResearchGate. I am having problems in getting results in MTT assay. How do I rectify it?. Available from: [Link].

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available from: [Link].

  • Nelson Labs. A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. 2022. Available from: [Link].

  • National Institutes of Health. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. Available from: [Link].

  • ResearchGate. Is Your MTT Assay Really the Best Choice. Available from: [Link].

  • Skehan P, et al. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute. 1990;82(13):1107-1112. Available from: [Link].

Sources

molecular docking with 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Molecular Docking of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

Molecular docking is a pivotal computational method in contemporary drug discovery, offering profound insights into the binding mechanisms of small molecules with macromolecular targets.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid, a member of the 1,8-naphthyridine class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[3] Recognizing the therapeutic potential of this scaffold, particularly the demonstrated selective activity of 2,7-naphthyridine derivatives against Staphylococcus aureus, this guide will use S. aureus DNA gyrase subunit B as a representative target protein.[4] The protocol is designed for researchers, scientists, and drug development professionals, detailing not just the procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible workflow. We will cover ligand and receptor preparation, grid box generation, execution of the docking simulation using AutoDock Vina, and the critical analysis and validation of the results.

Introduction: The Scientific Rationale

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-tubercular, anti-bacterial, antiviral, and anti-inflammatory effects.[3] Recent studies have highlighted the potential of 2,7-naphthyridine derivatives as selective antimicrobial agents, particularly against the pathogenic bacterium Staphylococcus aureus.[4] This selectivity is crucial in an era of rising antimicrobial resistance, as it suggests the potential for targeted therapies that spare the beneficial microbiota.[4]

Molecular docking allows for an atomic-level simulation of the interaction between a ligand (the small molecule) and a receptor (the protein target).[5] This computational approach is indispensable for predicting the binding conformation and affinity of a potential drug candidate, thereby guiding lead optimization and rational drug design.[2][6] The process involves two primary stages: sampling the conformational space of the ligand within the protein's active site to generate various binding poses, and then using a scoring function to rank these poses based on their predicted binding affinity.[5]

This guide will utilize AutoDock Vina, a widely-used and validated open-source docking program known for its speed and accuracy, to investigate the binding of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid to its putative target.[5]

Experimental Design: A Self-Validating Workflow

A robust computational experiment, much like its in-vitro counterpart, requires careful planning and validation. Our workflow is designed to be self-validating by incorporating a re-docking step of a known inhibitor to confirm the accuracy of our docking parameters.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid) main_dock Molecular Docking (Execute AutoDock Vina) ligand_prep->main_dock receptor_prep Receptor Preparation (S. aureus DNA Gyrase) grid_gen Grid Box Generation (Define Binding Site) receptor_prep->grid_gen validation_dock Protocol Validation (Re-dock known inhibitor) grid_gen->validation_dock validation_dock->main_dock If RMSD < 2.0 Å results_analysis Results Analysis (Binding Affinity & Poses) main_dock->results_analysis visualization Visualization (Intermolecular Interactions) results_analysis->visualization

Figure 1: A self-validating molecular docking workflow.

Required Software and Resources

This protocol utilizes open-source software, ensuring accessibility for all researchers.

Software/ResourcePurposeURL
AutoDock Vina The core molecular docking engine.
AutoDock Tools (MGLTools) A graphical user interface for preparing docking input files.
UCSF Chimera/ChimeraX Molecular visualization and preparation of PDB files.
PyMOL High-quality visualization of docking results.
RCSB Protein Data Bank A global archive of macromolecular structural data.[7][8]
PubChem A database of chemical molecules and their activities.

Detailed Step-by-Step Protocol

Part 1: Ligand Preparation

The initial step is to obtain an accurate 3D structure of the ligand and prepare it for docking. This involves generating coordinates, assigning atomic charges, and defining rotatable bonds, which are crucial for the docking algorithm to explore different conformations.

  • Obtain Ligand Structure:

    • Search for "2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid" in the PubChem database.

    • Download the 3D conformer of the molecule in SDF format.

    • Rationale: PubChem provides energy-minimized 3D structures, which are a good starting point for docking.

  • Convert and Prepare Ligand File:

    • Open the downloaded SDF file in a molecular editor like UCSF Chimera or PyMOL.

    • Save the structure as a Mol2 file (ligand.mol2). This format is an input for the next step.

    • Launch AutoDockTools (ADT).

    • Navigate to Ligand -> Input -> Open and select ligand.mol2.

    • ADT will automatically compute Gasteiger charges and detect the torsional root.

    • Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

    • Rationale: The PDBQT format is required by AutoDock Vina. It contains the atomic coordinates, partial charges for each atom, and information about torsional degrees of freedom (rotatable bonds), allowing the ligand to be treated flexibly during docking.[9]

Part 2: Receptor Preparation

Proper preparation of the protein target is critical for a successful docking simulation. This involves "cleaning" the crystal structure to remove non-essential molecules and adding necessary atoms for accurate force field calculations.

  • Select and Download Receptor:

    • Navigate to the RCSB PDB database.[10]

    • Search for a high-resolution crystal structure of Staphylococcus aureus DNA gyrase subunit B. A suitable entry is PDB ID: 4URO . This structure is co-crystallized with a known inhibitor.

    • Download the structure in PDB format.

  • Clean the Receptor Structure:

    • Open the PDB file (e.g., 4URO.pdb) in UCSF Chimera or another molecular visualizer.[11]

    • The PDB file often contains water molecules, ions, and co-crystallized ligands that are not part of the protein itself. These must be removed.

    • Delete all water molecules (Actions -> Atoms/Bonds -> delete, then select solvent).[11]

    • Remove the co-crystallized inhibitor and any other heteroatoms. For validation purposes, save the original inhibitor as a separate PDB file (known_inhibitor.pdb).

    • Rationale: Water molecules and non-interacting ions can interfere with the docking process. Removing them ensures that the ligand only interacts with the protein receptor in the defined binding site.[12]

  • Prepare Receptor for Docking:

    • Launch AutoDockTools (ADT).

    • Navigate to File -> Read Molecule and open the cleaned PDB file.

    • Navigate to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Navigate to Edit -> Charges -> Add Kollman Charges.[12]

    • Navigate to Grid -> Macromolecule -> Choose. Select the protein molecule. ADT will automatically assign atom types.

    • Save the prepared receptor as a PDBQT file (receptor.pdbqt).

    • Rationale: Adding polar hydrogens is essential for correct hydrogen bond calculations.[12] Kollman charges are assigned to the protein atoms, which are necessary for the scoring function to calculate electrostatic interactions.[12]

Part 3: Defining the Binding Site (Grid Box Generation)

The docking algorithm needs to know where to search for a binding site on the protein. This is defined by a "grid box".

  • Determine Grid Box Center:

    • The most reliable way to define the binding pocket is to use the position of a known, co-crystallized ligand.

    • In ADT, load the prepared receptor.pdbqt and the known_inhibitor.pdb you saved earlier.

    • Center the grid box on the known inhibitor.

  • Set Grid Box Dimensions:

    • Navigate to Grid -> Grid Box.

    • Adjust the dimensions of the box to encompass the entire binding site with a buffer of about 4-5 Å in each dimension. A typical size might be 25 x 25 x 25 Å.

    • Record the center coordinates (e.g., center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z).

    • Rationale: The grid box defines the search space for the docking simulation. It should be large enough to allow the ligand to move and rotate freely within the active site but not so large as to make the conformational search computationally intractable.

G cluster_receptor Protein Receptor cluster_site Binding Site cluster_ligand Ligand Receptor Receptor GridBox Grid Box (Search Space) Ligand Ligand Ligand->GridBox Docking Simulation

Figure 2: The grid box defines the search space for the ligand on the receptor.

Part 4: Protocol Validation and Execution

Before docking our target compound, we must validate the protocol.

  • Validation by Re-docking:

    • Prepare the known_inhibitor.pdb in the same way as our target ligand, creating known_inhibitor.pdbqt.

    • Perform a docking run with known_inhibitor.pdbqt and receptor.pdbqt using the grid parameters defined above.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the known inhibitor and its original crystal structure position.

    • Self-Validation Check: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[13]

  • Create Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the values with your file names and grid parameters:

    • Rationale: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computational time. A value of 8 is a good balance for standard docking.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

    • Execute the following command:

Analysis and Interpretation of Results

The output of a Vina run consists of a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.

  • Interpret Binding Affinity:

    • Open the docking_log.txt file. Vina will report the binding affinities for the top poses in kcal/mol.

    • The binding affinity is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding.[14]

    • These scores are used to rank different ligands or different poses of the same ligand.[14]

  • Visualize and Analyze Interactions:

    • Open the receptor.pdbqt and the docking_results.pdbqt files in PyMOL or Discovery Studio Visualizer.

    • The results file contains multiple binding modes (poses). You can view each one to analyze its interactions with the protein.

    • Identify key interactions such as:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Major contributors to the overall binding energy.

      • Pi-stacking or cation-pi interactions: Often seen with aromatic rings.

    • Rationale: Visual analysis is essential to understand why a particular pose is favored. A good docking pose is not just about a low energy score; it must also exhibit chemically sensible interactions with key residues in the active site.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Example)Interaction Type (Example)
1-8.5ASP-81, GLY-79Hydrogen Bond
2-8.2ILE-80, PRO-82Hydrophobic
3-7.9ILE-96Hydrophobic

Conclusion

This application note provides a validated, end-to-end protocol for performing molecular docking of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid with S. aureus DNA gyrase. By following these detailed steps—from meticulous preparation of both ligand and receptor to the critical analysis of binding interactions—researchers can generate reliable computational hypotheses to guide further experimental work in the drug discovery pipeline. The principles and techniques outlined here are broadly applicable to other ligand-receptor systems, serving as a foundational guide for structure-based drug design efforts.

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available at: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Available at: [Link]

  • Gudipati, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available at: [Link]

  • The Inercial Blog. (2023). Preparing the Receptor Files for Molecular Docking. The Inercial Blog. Available at: [Link]

  • Kinnings, S. L., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 49(12), 2757–2765. Available at: [Link]

  • RCSB PDB. (n.d.). Homepage. RCSB Protein Data Bank. Available at: [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Cellular Biology. Available at: [Link]

  • Wikipedia. (2024). Protein Data Bank. Wikipedia. Available at: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Available at: [Link]

  • Berman, H. M., et al. (2018). The Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic acids research, 47(D1), D520–D528. Available at: [Link]

  • Wikipedia. (2024). Docking (molecular). Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice regarding the stability of this compound when prepared as a stock solution in Dimethyl Sulfoxide (DMSO). While specific long-term stability data for this particular molecule in DMSO is not extensively published, this document synthesizes established principles of chemical stability, knowledge of similar structures, and best practices for handling research compounds to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid?

A1: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for a wide array of organic molecules, including those with heterocyclic cores like naphthyridines.[1] Its high solvating power makes it a standard choice for creating high-concentration stock solutions for biological screening and other applications.[2]

Q2: What are the primary stability concerns for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in DMSO?

A2: The primary stability concerns for this molecule in DMSO solution are potential degradation through hydrolysis, particularly if the DMSO is not anhydrous, and issues related to freeze-thaw cycles. The carboxylic acid and methoxy functional groups are the most likely sites of degradation.

Q3: How should I properly store a DMSO stock solution of this compound?

A3: For optimal stability, stock solutions of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q4: What is the expected shelf-life of the compound in DMSO?

A4: While specific data for 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid is unavailable, a general guideline for many research compounds in DMSO stored at -20°C is up to 3 months.[3] However, we strongly recommend performing periodic quality control checks to ensure the integrity of your stock solution over time.

Q5: Can I store the DMSO stock solution at room temperature?

A5: It is not recommended to store DMSO stock solutions at room temperature for extended periods. While some compounds may be stable for a few days, the risk of degradation increases significantly with prolonged exposure to ambient temperatures.[4]

Q6: I noticed some precipitation in my DMSO stock after thawing. What should I do?

A6: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not redissolve, it may indicate degradation or the formation of a less soluble polymorph.

Troubleshooting Guide: DMSO Stock Solution Instability

If you suspect instability or degradation of your 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid stock solution, follow this troubleshooting workflow.

Troubleshooting Workflow Troubleshooting DMSO Stock Instability start Observation of Potential Instability (e.g., color change, precipitation, loss of activity) check_visual Visually Inspect Solution Is there a color change or persistent precipitate? start->check_visual check_solubility Attempt to Re-dissolve Gently warm (37°C) and vortex/sonicate. check_visual->check_solubility Precipitate Observed analyze_purity Assess Compound Purity Perform LC-MS or HPLC analysis. check_visual->analyze_purity Color Change or No Precipitate check_solubility->analyze_purity Precipitate Persists no_degradation No Degradation Detected Continue with experiment, but monitor closely. check_solubility->no_degradation Precipitate Re-dissolves compare_data Compare with Reference Does the analytical data match the original specifications? analyze_purity->compare_data degradation_confirmed Degradation Confirmed Discard stock solution. compare_data->degradation_confirmed Data Mismatch compare_data->no_degradation Data Matches prepare_fresh Prepare Fresh Stock Solution Use anhydrous DMSO and follow best practices. degradation_confirmed->prepare_fresh Degradation Pathways Potential Degradation Pathways in 'Wet' DMSO parent 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid hydrolysis_methoxy Hydrolysis of Methoxy Group (Demethylation) parent->hydrolysis_methoxy Pathway 1 esterification Reaction with DMSO Degradation Products (if applicable, less common) parent->esterification Pathway 2 h2o H₂O (from non-anhydrous DMSO or atmospheric exposure) h2o->hydrolysis_methoxy

Caption: Potential degradation pathways for the target compound in the presence of water.

  • Hydrolysis of Methoxy Groups: The methoxy groups at positions 2 and 7 are susceptible to hydrolysis, especially in the presence of trace amounts of acid or base and water. This would result in the formation of the corresponding hydroxy-naphthyridine derivatives.

  • Carboxylic Acid Reactivity: While generally stable, carboxylic acids can potentially react with impurities or degradation products within the DMSO. However, this is considered a lower-risk pathway compared to hydrolysis.

Experimental Protocols

Protocol 1: Preparation of DMSO Stock Solution

  • Materials:

    • 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of solid compound to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the compound into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quality Control of DMSO Stock Solution by LC-MS

  • Objective: To assess the purity and integrity of the 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid stock solution over time.

  • Procedure:

    • Prepare a fresh dilution of the DMSO stock solution in an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the diluted sample using a reverse-phase HPLC system coupled to a mass spectrometer (LC-MS).

    • HPLC Method (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 1-5 µL

    • MS Detection:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Monitor for the expected mass-to-charge ratio (m/z) of the parent compound.

    • Data Analysis:

      • Integrate the peak area of the parent compound.

      • Look for the appearance of new peaks that may correspond to degradation products.

      • Compare the purity of the aged stock solution to a freshly prepared sample or the initial analysis.

Data Summary

Table 1: Recommended Storage Conditions and Handling

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water-related degradation.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles which can promote precipitation and degradation.
Container Tightly sealed, amber vialsProtects from moisture, air, and light.
Handling Equilibrate to room temp before openingPrevents water condensation into the stock.

References

  • [No Author]. (n.d.). Fluorescent 2,7-Dialkylamino--[4][5]Naphthyridines: Preparation and Spectroscopic Properties. MDPI. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Grabchev, I., et al. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. National Institutes of Health. Retrieved from [Link]

  • [No Author]. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]

  • [No Author]. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (2026, January 18). 1-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino. Retrieved from [Link]

  • [No Author]. (n.d.). (PDF) Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,8-Naphthyridine-2-carboxylic acid. Retrieved from [Link]

  • [No Author]. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

  • PubChem. (2025, December 13). 6-[[2,6-dimethoxy-4-(2-methyl-1-oxo-1,2,4a,8a-tetrahydro-2,7-naphthyridin-4-yl)phenyl]methyl]-N-(8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/155044824
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]

Sources

Naphthyridine Production Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Naphthyridine Production. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their naphthyridine synthesis from the laboratory bench to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to navigate the complex challenges of scale-up. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis & Reaction Optimization

Question 1: My Friedländer annulation reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the most critical factors to investigate?

Answer: A drop in yield during scale-up of the Friedländer reaction is a common challenge, often stemming from issues related to mass and heat transfer, reagent stoichiometry, and mixing inefficiency.[1][2] The reaction, which typically involves the condensation of a 2-aminonicotinaldehyde or ketone with a carbonyl compound containing an α-methylene group, is sensitive to several parameters that do not scale linearly.[3][4]

Here is a systematic approach to troubleshooting:

  • Heat Transfer and Temperature Control:

    • The "Why": Large reaction volumes have a lower surface-area-to-volume ratio compared to lab-scale flasks. This makes heat dissipation less efficient. Exothermic steps can lead to localized "hot spots," promoting side-product formation and degradation of starting materials or the desired product.

    • Troubleshooting Steps:

      • Monitor the internal reaction temperature meticulously using a calibrated probe, not just the jacket temperature.

      • Implement controlled, portion-wise addition of reagents to manage the rate of heat generation.

      • Ensure your reactor's cooling system is adequate for the predicted exotherm. Perform a reaction calorimetry study if possible to quantify the heat of reaction.

  • Mixing Efficiency:

    • The "Why": Inadequate mixing can lead to localized concentration gradients. In the Friedländer synthesis, this can result in the formation of self-condensation products from the active methylene carbonyl compound or incomplete reaction.

    • Troubleshooting Steps:

      • Evaluate your reactor's impeller type and agitation speed. A simple magnetic stir bar is insufficient for large volumes. An overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) is necessary.

      • Visually inspect the reaction mixture for homogeneity. If solids are present, ensure they are well-suspended and not settling at the bottom.

  • Catalyst Selection and Loading:

    • The "Why": Many modern Friedländer reactions use catalysts that can be sensitive to reaction conditions.[5] A catalyst that is effective on a small scale may perform poorly at a larger scale due to issues with mass transport or deactivation.[6]

    • Troubleshooting Steps:

      • Re-evaluate the catalyst loading. While keeping the mol% the same is a good starting point, sometimes a slightly higher loading is needed to compensate for longer reaction times or less efficient mixing at scale.

      • Consider heterogeneous catalysts which can simplify removal during workup, a significant advantage at scale.

Below is a workflow to guide your optimization process.

G start Low Yield at Scale heat Heat Transfer Issues start->heat mixing Mixing Inefficiency start->mixing reagents Reagent & Catalyst Issues start->reagents hot_spots Runaway Exotherm / Hot Spots heat->hot_spots gradients Local Concentration Gradients mixing->gradients catalyst Catalyst Deactivation / Loading reagents->catalyst slow_add Solution: Controlled Reagent Addition hot_spots->slow_add temp_probe Action: Monitor Internal Temp hot_spots->temp_probe impeller Action: Optimize Agitator/Speed gradients->impeller reopt Action: Re-optimize Catalyst Mol% catalyst->reopt

Caption: Troubleshooting workflow for low yield in scaled-up synthesis.

Question 2: I am synthesizing a fluorinated naphthyridine using a diazotation-fluorodediazoniation sequence. What are the primary safety hazards I need to manage during scale-up?

Answer: The diazotation-fluorodediazoniation (e.g., Balz-Schiemann reaction) is a powerful method but presents significant safety risks that are amplified at scale.[7] Two major hazards must be rigorously controlled.[8]

  • Thermal Instability of Diazonium Salts:

    • The Hazard: Diazonium salts are often thermally labile and can decompose exothermically and uncontrollably, leading to a sudden release of nitrogen gas and a rapid pressure increase.[7][8] Some solid diazonium salts are also sensitive to friction and mechanical shock, posing an explosion risk.

    • Mitigation Strategy:

      • Never Isolate: Whenever possible, use the diazonium salt in-situ or as a solution without isolating it as a solid.

      • Temperature Control: Maintain strict cooling throughout the diazotization process. Perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) on a small sample to determine the onset of decomposition temperature.

      • Avoid Storage: Do not store diazonium salt solutions for extended periods. Prepare and use them immediately.[7][8]

  • Exothermic Dediazoniation and Gas Evolution:

    • The Hazard: The subsequent fluorodediazoniation step, where nitrogen is released, is highly exothermic and involves vigorous gas evolution and potential foaming.[8] If the reaction rate is not controlled, it can lead to a runaway reaction and over-pressurization of the reactor.

    • Mitigation Strategy:

      • Controlled Addition: The safest approach is to add the diazonium salt solution slowly to the heated reaction medium (inverse addition) to ensure the rate of reaction and gas evolution is manageable.[7]

      • Adequate Headspace & Venting: Ensure the reactor has sufficient headspace (typically at least 20-25% of the total volume) to accommodate potential foaming. The reactor must be equipped with an appropriately sized pressure relief system.

      • Dilution: Running the reaction at a lower concentration can help moderate the exotherm and improve control.

Hazard Cause Scale-Up Control Strategy Analytical Monitoring
Runaway Diazotization Thermal decomposition of diazonium saltStrict temperature control (-5 to 5 °C); In-situ use (no isolation); Slow addition of nitrite solution.Internal temperature probe; Quench a small aliquot to test for excess nitrous acid.
Explosion Friction/shock sensitivity of isolated saltAVOID ISOLATION. Keep the diazonium salt in solution at all times.[7][8]N/A
Reactor Over-Pressurization Uncontrolled N₂ evolution during dediazoniationSlow, controlled addition of diazonium salt to heated medium; Ensure adequate reactor headspace and pressure relief.Internal temperature probe; Gas evolution meter; Pressure sensor.
Section 2: Purification & Isolation

Question 3: My naphthyridine product is highly polar and streaks badly on silica gel, making column chromatography impractical at scale. What are my alternative purification strategies?

Answer: This is a very common issue. The nitrogen atoms in the naphthyridine core make these compounds basic and polar, leading to strong interactions with the acidic silanol groups on standard silica gel.[9] This causes tailing, poor separation, and low recovery. Scaling up this type of chromatography is inefficient and costly.

Here are field-proven alternatives:

  • Modified Normal-Phase Chromatography:

    • The "Why": By neutralizing the acidic sites on the silica, you can dramatically improve peak shape.

    • Protocol: Add a small amount of a basic modifier to your eluent system.

      • Triethylamine (Et₃N): Start with 0.1-1% (v/v) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

      • Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a 7N solution of ammonia in methanol as part of the eluent) can be effective.

    • Caveat: This is an improvement but may not be sufficient for very polar analogs and introduces a volatile amine that must be removed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The "Why": RP-HPLC separates compounds based on hydrophobicity using a non-polar stationary phase (like C18). This is often the most effective method for purifying polar, water-soluble compounds.[9]

    • Advantage at Scale: The process is highly reproducible and scalable. By increasing the column diameter while keeping the bed height and linear flow rate constant, the separation achieved at the analytical scale can be replicated at the preparative scale.[10]

    • See Protocol Below: A general protocol for method development is provided.

  • Crystallization:

    • The "Why": If your product is a solid, crystallization is the most economical and effective purification method for large quantities, as it can remove impurities with different solubility profiles in a single step.

    • Troubleshooting: Finding the right solvent system is key. Use a solvent in which your product is soluble when hot but sparingly soluble when cold. Anti-solvent crystallization (dissolving in a good solvent and adding a poor solvent to induce precipitation) is also a powerful technique.

This protocol outlines the steps to develop a scalable preparative RP-HPLC method for a polar naphthyridine derivative.

Objective: To find conditions that provide good resolution between the product and key impurities, allowing for high purity and recovery.

Materials:

  • Analytical HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% FA or TFA in Acetonitrile (ACN) or Methanol (MeOH)

  • Crude sample of naphthyridine product

Procedure:

  • Initial Scouting Run:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., water/ACN).

    • Run a fast gradient on the analytical column to elute all components.

      • Example Gradient: 5% B to 95% B over 10 minutes.

    • Identify the peak corresponding to your product (ideally by LC-MS). Note its retention time and the approximate %B at which it elutes.

  • Gradient Optimization:

    • Design a shallower gradient around the elution point of your product to improve resolution from nearby impurities.

    • Example: If your product eluted at 40% B in the scouting run, try a gradient of 25% B to 55% B over 20 minutes. The goal is to achieve a resolution factor (Rs) > 1.5 between the product and critical impurities.

  • Loading Study:

    • Once an optimized gradient is established, perform a series of injections with increasing concentrations of your sample.

    • Monitor peak shape. When peaks start to broaden or merge (column overload), you have determined the approximate loading capacity of the analytical column. This data is crucial for scaling up.

  • Scale-Up Calculation:

    • The loading capacity scales with the cross-sectional area of the column.

    • To scale from an analytical column (e.g., 4.6 mm ID) to a preparative column (e.g., 50 mm ID), you can calculate the scale-up factor:

      • Scale-up Factor = (ID_prep)² / (ID_anal)² = (50)² / (4.6)² ≈ 118

    • Multiply your analytical loading capacity and flow rate by this factor to determine the starting parameters for your preparative run.[11]

G start Select Purification Strategy is_solid Is product a solid? start->is_solid is_polar Is product highly polar? is_solid->is_polar No cryst Pursue Crystallization is_solid->cryst Yes rphplc Use Reversed-Phase HPLC is_polar->rphplc Yes mod_norm Use Modified Normal Phase (e.g., +Et3N) is_polar->mod_norm No

Caption: Decision tree for selecting a naphthyridine purification method.

Section 3: Process Analytical Technology (PAT) & Impurity Control

Question 4: What are the regulatory expectations for impurity profiling when scaling up production of a naphthyridine-based API, and how do I establish a control strategy?

Answer: Regulatory bodies like the FDA and EMA require a thorough understanding and control of impurities in any Active Pharmaceutical Ingredient (API).[1] An impurity profile is a detailed description of the known and unknown impurities present in your API.[12] As you scale up, the impurity profile can change due to variations in reaction conditions, raw materials, or processing time.[13]

Key Steps to a Robust Impurity Control Strategy:

  • Identify Potential Impurities:

    • Systematically list all potential impurities:

      • Organic Impurities: Starting materials, reagents, intermediates, reaction by-products, and degradation products.[14]

      • Inorganic Impurities: Catalysts (e.g., residual palladium), filter aids, heavy metals.

      • Residual Solvents: Solvents used in the synthesis and purification steps.

    • For a typical naphthyridine synthesis, by-products from incomplete cyclization or side-reactions of starting materials are common.

  • Develop and Validate Analytical Methods:

    • The "Why": You need sensitive and specific analytical methods to detect and quantify these impurities at very low levels.

    • Primary Tool: A stability-indicating HPLC method is the cornerstone of impurity profiling.[15] This method should be able to separate the API from all known impurities and degradation products.

    • Structure Elucidation: Use hyphenated techniques like LC-MS to obtain the mass of unknown impurities. If an impurity is present above the identification threshold (typically >0.10% as per ICH guidelines), you may need to isolate it (e.g., by preparative HPLC) and characterize its structure using techniques like NMR spectroscopy.

  • Perform Forced Degradation Studies:

    • The "Why": These studies help identify potential degradation products that could form during storage and establish the stability-indicating nature of your analytical methods.

    • Conditions: Expose the API to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light. Analyze the stressed samples to see what new impurities are formed.

  • Set Specifications:

    • Based on your analytical data and toxicology information, establish acceptance criteria (limits) for each identified impurity in your final API. These specifications are a critical part of your regulatory filing and ensure batch-to-batch consistency and safety.

This comprehensive approach, often aligned with Quality by Design (QbD) principles, demonstrates to regulatory agencies that you have a deep understanding of your process and can consistently produce a high-quality, safe product.[1]

References

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from World Pharma Today. [Link]

  • Helix Biotech. (2024, September 13). What Challenges Exist in Scaling Up Lipid Nanoparticle Production? Retrieved from Helix Biotech. [Link]

  • de la Torre, M. C., & Garijo, M. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(13), 3052. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • de la Torre, M. C., & Garijo, M. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from Bio-Rad. [Link]

  • Google Patents. (2023).
  • Darakshana, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from ResearchGate. [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. [Link]

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from Bio-Link. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • AAPS PharmSciTech. (n.d.). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. PMC. [Link]

  • International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. [Link]

  • Milne, J. J. (2017). Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology. [Link]

  • Sciforum. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Retrieved from Prime Scholars. [Link]

  • Park, K. (2024). Drugs need to be formulated with scale-up in mind. Nature Biomedical Engineering. [Link]

  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]

  • Critical Reviews in Analytical Chemistry. (2022). An Overview of Advances in the Chromatography of Drugs Impurity Profiling. [Link]

  • ResearchGate. (2025). Scale-Up of Protein Purification: Downstream Processing Issues. [Link]

  • Klinkenberg, J. L., & Hartwig, J. F. (2011). Catalytic organometallic reactions of ammonia. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Troubleshooting NMR Peak Broadening in Naphthyridine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of naphthyridine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak broadening in their NMR spectra.

Naphthyridines, as nitrogen-containing heterocyclic aromatic compounds, present unique challenges in NMR analysis due to their electronic properties, potential for protonation, and aggregation behavior. This resource provides a structured approach to troubleshooting, from simple checks to more involved experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My baseline looks noisy and my peaks are broad. What's the first thing I should check?

A1: The first step is to ensure proper sample preparation and instrument setup. Check for:

  • Sufficient deuterated solvent: A lack of deuterated solvent can lead to a poor lock signal, resulting in a broad and distorted spectrum.[1]

  • Sample homogeneity: Ensure your sample is fully dissolved and free of any solid particles. Inhomogeneous samples lead to poor shimming.[2]

  • Correct sample positioning: An improperly gauged sample can cause spinning issues and difficulty in shimming.[1]

Q2: I've noticed my peaks broaden as the concentration of my naphthyridine sample increases. Why does this happen?

A2: This is often an indication of aggregation. At higher concentrations, naphthyridine molecules may self-associate through π-π stacking or hydrogen bonding, leading to larger molecular assemblies.[3][4] This increased effective molecular size results in faster transverse relaxation (shorter T2), which manifests as broader peaks.[5]

Q3: Could the pH of my sample be affecting my NMR spectrum?

A3: Absolutely. The nitrogen atoms in the naphthyridine ring can be protonated, and the rate of proton exchange with the solvent or other molecules can significantly impact the NMR spectrum.[6] If the exchange rate is on the same timescale as the NMR experiment, it can lead to significant peak broadening.[7][8] The pH of your sample can dramatically influence this exchange rate.[9][10][11]

Q4: I see broad signals for my N-H or O-H protons. Is this normal?

A4: Yes, it is quite common for protons attached to heteroatoms like nitrogen or oxygen to appear as broad signals. This is due to chemical exchange with residual water or other exchangeable protons in the sample.[5] To confirm if a broad peak is from an exchangeable proton, you can perform a deuterium exchange experiment.[12][13]

In-Depth Troubleshooting Guide

When faced with persistent peak broadening, a systematic approach is necessary to identify the root cause. The following guide will walk you through a logical workflow, from instrumental factors to sample-specific chemical phenomena.

Instrumental and Sample Preparation Checks

Before delving into complex chemical explanations, it's crucial to rule out common instrumental and sample preparation issues.

1.1. Shimming

Poor shimming results in an inhomogeneous magnetic field across the sample, a primary cause of broad and asymmetric peaks.[5][7][14]

  • Protocol for Optimizing Shims:

    • Ensure your sample volume and positioning are correct for the spectrometer.

    • Use the automated shimming routine provided by the spectrometer software.

    • If automated shimming is insufficient, manually adjust the Z1 and Z2 shims to maximize the lock signal.

    • For more persistent issues, consider reloading a standard shim file and re-shimming.[2]

1.2. Sample Viscosity

High sample viscosity can restrict molecular tumbling, leading to shorter T2 relaxation times and broader peaks.[5][15][16]

  • Troubleshooting Steps:

    • Dilute the sample: If possible, reducing the concentration can lower the viscosity.

    • Increase the temperature: Acquiring the spectrum at a higher temperature can decrease viscosity and sharpen peaks.[16][17] Be mindful of your compound's stability at elevated temperatures.

Chemical and Physical Phenomena

If instrumental factors have been ruled out, the peak broadening is likely due to the inherent chemical or physical properties of your naphthyridine sample.

2.1. Chemical Exchange

Chemical exchange occurs when a nucleus moves between two or more different chemical environments.[7][18] For naphthyridines, this often involves:

  • Proton Exchange: The exchange of protons on the naphthyridine ring with protons in the solvent or from acidic/basic impurities. The nitrogen atoms in the naphthyridine ring can undergo protonation and deprotonation, and if this process occurs on the NMR timescale (microseconds to milliseconds), it can lead to significant line broadening.[19][20][21]

  • Conformational Exchange: If your naphthyridine derivative has flexible side chains, it may exist in multiple conformations that are in equilibrium. If the rate of interconversion is comparable to the NMR timescale, the corresponding peaks will be broadened.

Experimental Protocols to Investigate Chemical Exchange:

  • Variable Temperature (VT) NMR:

    • Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C to 75°C, and if possible, down to lower temperatures).

    • Analysis:

      • If the peaks sharpen at higher temperatures, it suggests you are in the fast exchange regime.

      • If the peaks sharpen at lower temperatures, you may be moving into the slow exchange regime where distinct signals for each species might be observed.

      • The temperature at which two exchanging peaks coalesce can be used to determine the kinetics of the exchange process.[18]

  • Deuterium Exchange:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • Analysis: Peaks corresponding to exchangeable protons (e.g., N-H, O-H) will decrease in intensity or disappear.[12] This is a definitive way to identify signals from labile protons that may be contributing to exchange broadening.

2.2. Aggregation

Naphthyridine derivatives, with their planar aromatic systems, are prone to aggregation through π-π stacking and hydrogen bonding.[3] This increases the effective molecular weight and rotational correlation time, leading to broader lines.[4]

Experimental Protocols to Investigate Aggregation:

  • Concentration-Dependent NMR Studies:

    • Prepare a series of samples at different concentrations (e.g., from your typical concentration down to a 10-fold or 100-fold dilution).

    • Acquire ¹H NMR spectra for each sample under identical conditions.

    • Analysis: If peaks sharpen significantly upon dilution, aggregation is a likely cause.[22]

  • Solvent Titration:

    • Acquire a spectrum in your standard solvent (e.g., CDCl₃).

    • Sequentially add small amounts of a more polar or hydrogen-bond-disrupting solvent (e.g., DMSO-d₆ or MeOD) and acquire a spectrum after each addition.

    • Analysis: If aggregation is mediated by hydrogen bonding, the addition of a competitive solvent may disrupt the aggregates and lead to sharper peaks.

2.3. Paramagnetic Impurities

The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant peak broadening due to paramagnetic relaxation enhancement (PRE).[23][24][25]

Experimental Protocols to Mitigate Paramagnetic Effects:

  • Degassing the Sample:

    • Prepare your NMR sample as usual.

    • Use the freeze-pump-thaw method (three cycles are typically sufficient) to remove dissolved oxygen.

    • Alternatively, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.

    • Analysis: Compare the spectrum of the degassed sample to the original. Sharper lines in the degassed sample indicate the presence of paramagnetic oxygen.

  • Use of a Chelating Agent:

    • If metal ion contamination is suspected (e.g., from catalysts or glassware), add a small amount of a chelating agent like EDTA to your sample.

    • Analysis: If the peaks sharpen after the addition of the chelating agent, it suggests that paramagnetic metal ions were present.

Troubleshooting Workflow Diagram

Caption: A systematic workflow for troubleshooting broad NMR peaks in naphthyridine samples.

Summary of Potential Causes and Solutions
Potential Cause Symptoms Recommended Action
Poor Shimming Asymmetric, broad peaks across the entire spectrum.Re-shim the instrument, starting with loading a good shim file.
High Viscosity All peaks are uniformly broad.Dilute the sample or acquire the spectrum at a higher temperature.
Chemical Exchange Specific peaks are broader than others; peak shape is temperature-dependent.Perform variable temperature (VT) NMR. For N-H/O-H, do a D₂O exchange.
Aggregation Peak broadening is concentration-dependent.Run a concentration series; try a different solvent system.
Paramagnetic Impurities All peaks are broad, may be accompanied by shorter T1 relaxation times.Degas the sample (freeze-pump-thaw); add a chelating agent (e.g., EDTA).

References

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]

  • Wikipedia. (2023, October 27). NMR line broadening techniques. [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]

  • Whitten, D. G., et al. (2000). The static magnetic field dependence of chemical exchange linebroadening defines the NMR chemical shift time scale. Journal of the American Chemical Society, 122(12), 2955-2956.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol. 1, pp. 1-46). Elsevier.
  • Kowalewski, J. (2010). Paramagnetic Relaxation Enhancement. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Cimpoiu, C., et al. (2003). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 8(4), 373-383.
  • Terne, F. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Sharma, D., et al. (2019). Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies. mAbs, 11(8), 1435-1444.
  • Bjelica, A., et al. (2017). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Journal of the Serbian Chemical Society, 82(4), 425-434.
  • Palmer, A. G., & Koss, H. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 132(30), 10247-10250.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Hollerton, J. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. Mestrelab Research. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • DePorter, S. M., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(5), 896-907.
  • Li, D. W., & Palmer, A. G. (2010). Narrowing of protein NMR spectral lines broadened by chemical exchange. Journal of magnetic resonance (San Diego, Calif. : 1997), 206(1), 10-16.
  • SpectraBase. (n.d.). 1,6-Naphthyridine. [Link]

  • Lundberg, D. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University.
  • ResearchGate. (n.d.). NMR of a viscous material? Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • Clore, G. M. (2011). Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules. Methods in enzymology, 489, 405-429.
  • Zhang, Y., et al. (2021).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • NMR Wiki. (2012, March 1). Paramagnetic relaxation enhancement. [Link]

  • Duckett, S. B., & Blazina, D. (2009). Reversible interactions with para-hydrogen enhance NMR sensitivity by polarization transfer. Accounts of chemical research, 42(1), 32-41.
  • qNMR Exchange. (2024, March 29). Shimming problem. [Link]

  • Chemistry For Everyone. (2023, July 12). What Is Deuterium Exchange In NMR? [Video]. YouTube. [Link]

  • Kim, T. H. (2008). Pulsed NMR: Relaxation times as function of viscocity and impurities. MIT Department of Physics.
  • Dominiak, P. M., et al. (2024). Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography. Chemical Science, 15(1), 123-134.
  • Wüthrich, K. (2021). Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin. Biochemistry, 60(26), 2033-2045.
  • University of Ottawa NMR Facility Blog. (2011, October 28). The Effect of Viscosity on 1H NOESY Spectra. [Link]

  • University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Di Lella, S., et al. (2019). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A, 123(40), 8565-8575.
  • Uddin, R., & Falconer, R. J. (2018).
  • Moon, C. W., & Lee, Y. (2021). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Chemical Reviews, 121(15), 9036-9104.
  • ResearchGate. (n.d.). Viscosity effects in 1H NMR measurements? Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Butcher, S. E., et al. (2011). Database proton NMR chemical shifts for RNA signal assignment and validation.
  • Palmer, A. G., & Koss, H. (2010). Narrowing of protein NMR spectral lines broadened by chemical exchange. Journal of the American Chemical Society, 132(30), 10247-10250.
  • Reddit. (n.d.). Help! 1H-NMR. Been producing bad spectra. What could be the source of problem? Retrieved from [Link]

  • DePorter, S. M., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS chemical neuroscience, 14(5), 896-907.
  • University of Sheffield. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Retrieved from [Link]

  • Bertini, I., et al. (2001). Paramagnetic NMR Relaxation Enhancement: Recent Advances in Theory. Inorganica chimica acta, 326(1), 1-10.

Sources

Validation & Comparative

A Tale of Two Naphthyridines: A Comparative Guide to 2,7-Dimethoxy- and 2,7-Dichloro-1,8-naphthyridine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, the 1,8-naphthyridine scaffold stands as a privileged structure, underpinning a multitude of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] The functionalization at the 2 and 7 positions, in particular, dictates the electronic properties, reactivity, and ultimately, the utility of these molecules. This guide provides an in-depth, objective comparison of two key C2-symmetric 1,8-naphthyridine derivatives: the electron-rich 2,7-dimethoxy-1,8-naphthyridine and the versatile synthetic intermediate, 2,7-dichloro-1,8-naphthyridine. Through a blend of experimental data, mechanistic insights, and practical protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and employ these valuable chemical entities.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is paramount for their effective application in research and development. The following table summarizes their key characteristics, highlighting the stark contrast between the electron-donating methoxy groups and the electron-withdrawing chloro substituents.

Property2,7-Dimethoxy-1,8-naphthyridine2,7-Dichloro-1,8-naphthyridine
Molecular Formula C₁₀H₁₀N₂O₂C₈H₄Cl₂N₂
Molecular Weight 190.19 g/mol 199.04 g/mol [3]
Appearance Pale yellow powder (for a related compound)[4]Solid
Melting Point 104-106 °C (for a related N,N'-bis(2-methoxyethyl) derivative)[4]Not explicitly found
Solubility Expected to be soluble in a range of organic solvents.Soluble in many organic solvents.
Electronic Nature Electron-rich aromatic systemElectron-deficient aromatic system

Synthesis and Interconversion: A Divergent Path from a Common Ancestor

The synthetic pathways to 2,7-dimethoxy- and 2,7-dichloro-1,8-naphthyridine are intrinsically linked, with the latter often serving as the precursor to the former. This relationship underscores the strategic importance of 2,7-dichloro-1,8-naphthyridine as a versatile building block.

cluster_synthesis Synthetic Pathways 2,7-Dihydroxy-1,8-naphthyridine 2,7-Dihydroxy-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine 2,7-Dihydroxy-1,8-naphthyridine->2,7-Dichloro-1,8-naphthyridine Chlorination POCl3_PCl5 POCl₃, PCl₅ 2,7-Dimethoxy-1,8-naphthyridine 2,7-Dimethoxy-1,8-naphthyridine 2,7-Dichloro-1,8-naphthyridine->2,7-Dimethoxy-1,8-naphthyridine Nucleophilic Substitution Disubstituted_Naphthyridines 2,7-Disubstituted-1,8-naphthyridines 2,7-Dichloro-1,8-naphthyridine->Disubstituted_Naphthyridines Versatile Intermediate NaOMe_MeOH NaOMe, MeOH Nucleophiles Nucleophiles (R-NH₂, R-SH, etc.) Cross_Coupling Cross-Coupling (e.g., Suzuki)

Caption: Synthetic relationship between 2,7-dihydroxy, 2,7-dichloro, and 2,7-dimethoxy-1,8-naphthyridine.

Experimental Protocol: Synthesis of 2,7-Dichloro-1,8-naphthyridine

The conversion of 2,7-dihydroxy-1,8-naphthyridine to its dichloro counterpart is a standard procedure in heterocyclic chemistry, employing phosphorus oxychloride, often in the presence of phosphorus pentachloride, as the chlorinating agent.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,7-dihydroxy-1,8-naphthyridine, phosphorus pentachloride, and phosphorus oxychloride is prepared.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice.

  • Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate, until a pH of approximately 8 is reached.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,7-dichloro-1,8-naphthyridine.

Experimental Protocol: Synthesis of 2,7-Dimethoxy-1,8-naphthyridine

The synthesis of 2,7-dimethoxy-1,8-naphthyridine is achieved through a nucleophilic aromatic substitution reaction, displacing the chloro groups of the dichloro precursor with methoxide ions. While a specific detailed protocol for the unsubstituted 1,8-naphthyridine was not found, the synthesis of a related 4-methyl derivative provides a strong procedural basis.[4]

Step-by-Step Methodology (Adapted from a related synthesis):

  • Reaction Setup: To a solution of sodium methoxide in dry methanol, 2,7-dichloro-1,8-naphthyridine is added under an inert atmosphere.

  • Heating: The reaction mixture is heated at reflux for a specified period to ensure complete disubstitution.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The residue is partitioned between an organic solvent (e.g., chloroform) and water. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 2,7-dimethoxy-1,8-naphthyridine.

Reactivity and Synthetic Utility: A Tale of Two Personalities

The divergent electronic nature of the methoxy and chloro substituents imparts distinct chemical personalities to these two naphthyridine derivatives, defining their roles in synthetic organic chemistry.

cluster_dichloro 2,7-Dichloro-1,8-naphthyridine (Electrophilic) cluster_dimethoxy 2,7-Dimethoxy-1,8-naphthyridine (Nucleophilic) D_NucSub Nucleophilic Aromatic Substitution Diverse Functionalization Diverse Functionalization D_NucSub->Diverse Functionalization Amines, Thiols, Alkoxides, etc. D_CrossCoupling Cross-Coupling Reactions (e.g., Suzuki) C-C Bond Formation C-C Bond Formation D_CrossCoupling->C-C Bond Formation Aryl, Alkyl, etc. M_ElecSub Electrophilic Aromatic Substitution (Potential) Further Ring Functionalization Further Ring Functionalization M_ElecSub->Further Ring Functionalization Nitration, Halogenation, etc. M_Coordination Coordination to Metal Centers Catalysis, Materials Science Catalysis, Materials Science M_Coordination->Catalysis, Materials Science Ligand for Catalysts

Caption: Comparative reactivity of 2,7-dichloro- and 2,7-dimethoxy-1,8-naphthyridine.

The Versatile Electrophile: 2,7-Dichloro-1,8-naphthyridine

The electron-withdrawing nature of the two chlorine atoms renders the 2 and 7 positions of the 1,8-naphthyridine ring highly susceptible to nucleophilic attack. This reactivity makes 2,7-dichloro-1,8-naphthyridine a cornerstone for the synthesis of a vast array of 2,7-disubstituted 1,8-naphthyridine derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction of 2,7-dichloro-1,8-naphthyridine. It readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiols, to afford the corresponding disubstituted products.[5][6] This facile substitution provides a straightforward entry into libraries of compounds with diverse functionalities, which is particularly valuable in drug discovery programs.[7][8]

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents also serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This allows for the introduction of aryl, heteroaryl, and alkyl groups at the 2 and 7 positions, enabling the construction of complex molecular architectures. While a specific protocol for the Suzuki coupling of 2,7-dichloro-1,8-naphthyridine was not found, the general principles for heteroaryl chlorides are well-established.[11]

The Electron-Rich Nucleophile: 2,7-Dimethoxy-1,8-naphthyridine

In stark contrast, the electron-donating methoxy groups in 2,7-dimethoxy-1,8-naphthyridine enrich the aromatic system with electron density. This fundamentally alters its reactivity profile.

  • Electrophilic Aromatic Substitution: While not extensively documented, the increased electron density on the naphthyridine core should, in principle, facilitate electrophilic aromatic substitution reactions at the 3, 4, 5, and 6 positions. This provides a potential avenue for further functionalization of the naphthyridine ring system.

  • Coordination Chemistry: The nitrogen atoms of the 1,8-naphthyridine core, along with the oxygen atoms of the methoxy groups, can act as coordination sites for metal ions. This makes 2,7-dimethoxy-1,8-naphthyridine an attractive ligand for the development of novel catalysts and functional materials.

Spectroscopic Signatures: A Window into Molecular Structure

The substitution pattern on the 1,8-naphthyridine ring is clearly reflected in its spectroscopic data. While a complete set of spectral data for both target compounds was not available, data from closely related structures can provide valuable insights. For instance, in the 1H NMR spectrum of a 2,7-bis(dimethylamino)-4-methyl-1,8-naphthyridine, the protons on the naphthyridine ring appear as doublets, indicative of their coupling.[12] The 13C NMR spectrum would show distinct signals for the substituted carbons (C2 and C7) at lower field due to the electronegativity of the attached heteroatoms. The chemical shifts of the methoxy carbons in 2,7-dimethoxy-1,8-naphthyridine would be a key diagnostic feature. Infrared spectroscopy would reveal characteristic C-Cl stretching vibrations for the dichloro- derivative and C-O stretching bands for the dimethoxy- compound.

Applications: Choosing the Right Tool for the Job

The distinct properties of 2,7-dimethoxy- and 2,7-dichloro-1,8-naphthyridine dictate their divergent applications in scientific research.

2,7-Dichloro-1,8-naphthyridine is primarily utilized as a strategic synthetic intermediate . Its value lies in its ability to be readily converted into a wide range of other functionalized 1,8-naphthyridines. This makes it an indispensable tool for:

  • Medicinal Chemistry: As a scaffold for the synthesis of compound libraries for screening against various biological targets. The 1,8-naphthyridine core is a well-established pharmacophore found in numerous antibacterial, anticancer, and antiviral agents.[7][13]

  • Materials Science: As a precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes, where the electronic properties can be fine-tuned by the substituents at the 2 and 7 positions.[14]

2,7-Dimethoxy-1,8-naphthyridine , on the other hand, is more likely to be employed as a final product or a key building block in more complex structures where its electron-rich nature is advantageous. Potential applications include:

  • Ligand Design: The electron-donating methoxy groups can modulate the electronic properties of the naphthyridine core, making it a potentially valuable ligand for catalysis and coordination chemistry.

  • Fluorescent Probes: The electron-rich nature of the dimethoxy-substituted ring system can lead to interesting photophysical properties, making it a candidate for the development of fluorescent sensors and imaging agents.

Conclusion: A Dichotomy of Reactivity and Utility

References

[4] Seide, O. A.; Chelintsev, G. V. Some Condensations of 2,6-Diaminopyridine with Aldehydes and Ketones. J. Gen. Chem. USSR (Engl. Transl.)1937 , 7, 2336–2342.

[15] Petrow, V.; Saper, J.; Sturgeon, B. Naphthyridines. Part II. The Synthesis of 2,7-Disubstituted 1:8-Naphthyridines. J. Chem. Soc.1949 , 1389–1392.

[5] Goswami, S.; Mukherjee, R.; Mukherjee, R.; Jana, S.; Maity, A. C.; Adak, A. K. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005 , 10 (8), 929–936.

[7] Park, T.; Mayer, M. F.; Nakashima, S.; Zimmerman, S. C. Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett2005 , (9), 1435-1436.

[13] Romański, J. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules2022 , 27 (19), 6298.

[9] Ali, M. A.; et al. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. J. Saudi Chem. Soc.2016 , 20, S103-S108.

[12] Rebiere, F.; et al. Fluorescent 2,7-Dialkylamino-[4][12]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules1999 , 4, 264-271.

[6] Goswami, S.; Mukherjee, R.; Mukherjee, R.; Jana, S.; Maity, A. C.; Adak, A. K. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules2005 , 10, 929-936.

[1] Jain, A.; et al. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch. Pharm. (Weinheim)2016 , 349, 5–24.

[8] Park, T.; Mayer, M. F.; Nakashima, S.; Zimmerman, S. C. Preparation of 2,7-diamino-1,8-naphthyridine: a useful building block for supramolecular chemistry. Synlett2005 , 1435-1436.

[2] Kumar, A.; et al. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chem. Biodivers.2023 , e202301396.

[10] Lennox, A. J. J.; Lloyd-Jones, G. C. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chem. Soc. Rev.2014 , 43, 412-443.

[11] El-Faham, A.; et al. A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. J. Chem. Res.2019 , 43, 153-157.

[14] Khan, I.; et al. 1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology. RSC Adv.2020 , 10, 27832-27854.

Sources

A Comparative Analysis for Drug Discovery Professionals: 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid vs. Nalidixic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antibacterial drug discovery, the 1,8-naphthyridine scaffold has served as a foundational element for a significant class of antibiotics. Nalidixic acid, the progenitor of the quinolone antibiotics, established the therapeutic potential of this heterocyclic system. This guide provides a detailed, data-driven comparison between the established drug, nalidixic acid, and a structurally related but less-explored derivative, 2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their respective chemical properties, mechanisms of action, and potential antibacterial efficacy.

At a Glance: Chemical Structures and Core Properties

A fundamental comparison begins with the chemical architecture of these two molecules. Both share the core 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms.[1] However, the nature and position of their substituents are key differentiators that are expected to influence their biological activity.

Nalidixic Acid is chemically known as 1-ethyl-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[2] Its structure features an ethyl group at the N1 position, a methyl group at the C7 position, and a carboxylic acid at the C3 position, which is crucial for its interaction with its molecular target.

2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid , as its name implies, is characterized by two methoxy groups at positions C2 and C7 and a carboxylic acid at C4. The presence of methoxy groups, which are electron-donating, is anticipated to alter the electronic distribution within the naphthyridine ring system, potentially impacting its target binding and pharmacokinetic properties.

G cluster_0 Nalidixic Acid cluster_1 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid nalidixic_acid dimethoxy_naphthyridine

Chemical structures of Nalidixic Acid and a representative 2,7-disubstituted-1,8-naphthyridine-4-carboxylic acid.

Mechanism of Action: Targeting Bacterial DNA Gyrase

Both nalidixic acid and other 1,8-naphthyridine derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and, to a lesser extent, topoisomerase IV.[2][3] These essential enzymes are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.

The proposed mechanism involves the drug binding to the enzyme-DNA complex, which stabilizes the transient double-stranded breaks created by the enzyme.[3] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, bacterial cell death.[3] The carboxylic acid moiety at the C3 or C4 position is critical for chelating with magnesium ions in the active site of the enzyme and interacting with the DNA.

While the core mechanism is likely conserved, the differing substituents on the naphthyridine ring of 2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid could modulate its affinity for the DNA gyrase-DNA complex. The electron-donating methoxy groups might influence the binding affinity and specificity, potentially altering the antibacterial spectrum or potency compared to nalidixic acid.

G cluster_workflow Mechanism of DNA Gyrase Inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase binds to Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Ternary_Complex Drug-Gyrase-DNA Complex DNA_Gyrase->Ternary_Complex Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA becomes Supercoiled_DNA->Ternary_Complex Drug_Molecule Naphthyridine Derivative (Nalidixic Acid or Analog) Drug_Molecule->Ternary_Complex forms DNA_Replication_Blocked DNA Replication Blocked Ternary_Complex->DNA_Replication_Blocked leads to Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Cell_Death

Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Comparative Antibacterial Performance: A Data-Informed Perspective

A direct comparison of the antibacterial potency of these two compounds requires experimental data, specifically Minimum Inhibitory Concentration (MIC) values against a panel of relevant bacterial strains.

Nalidixic Acid: The Established Benchmark

Nalidixic acid is primarily effective against Gram-negative bacteria, such as Escherichia coli, but has limited activity against Gram-positive organisms like Staphylococcus aureus.[1] Its clinical use has been largely superseded by newer, more potent fluoroquinolones.

Bacterial StrainNalidixic Acid MIC (µg/mL)Reference
Escherichia coli150[4]
Methicillin-Resistant Staphylococcus aureus (MRSA)64 - 512[5]
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid: An Inferential Analysis

While specific MIC data for 2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid is unavailable, we can draw inferences from studies on related compounds. Research on a series of 2,7-naphthyridine derivatives demonstrated that substitutions on the naphthyridine ring can lead to potent and selective antibacterial activity. For instance, certain derivatives exhibited significant activity exclusively against S. aureus, with MIC values as low as 8 mg/L (equivalent to 8 µg/mL).[6] This suggests that the 2,7-disubstituted naphthyridine scaffold has the potential for potent antibacterial action, and the nature of the substituents is a critical determinant of the activity spectrum.

The presence of methoxy groups in 2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid could potentially enhance its activity against Gram-positive bacteria compared to nalidixic acid. Methoxy groups can increase the lipophilicity of a molecule, which may facilitate its penetration through the bacterial cell wall. However, without empirical data, this remains a hypothesis.

Experimental Protocols for Comparative Evaluation

To enable a direct and robust comparison, the following standardized experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (Nalidixic acid and 2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

G cluster_workflow MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Compound Dilutions in 96-well Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be calculated.

Conclusion and Future Directions

Nalidixic acid, as the first-in-class quinolone, holds a significant place in the history of antibacterial agents. Its well-defined mechanism of action and antibacterial spectrum provide a crucial benchmark for the evaluation of new 1,8-naphthyridine derivatives.

While direct experimental evidence is currently lacking for 2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid, the analysis of structurally related compounds suggests that it could possess interesting antibacterial properties. The methoxy substituents may confer enhanced activity, potentially against Gram-positive bacteria, a known limitation of nalidixic acid.

To fully elucidate the potential of 2,7-dimethoxy-1,8-naphthyridine-4-carboxylic acid as an antibacterial agent, further research is imperative. The synthesis of this compound followed by rigorous in vitro evaluation using the protocols outlined in this guide will be the essential next steps. Such studies will not only provide a direct comparison with nalidixic acid but also contribute to a deeper understanding of the structure-activity relationships within the 1,8-naphthyridine class of compounds, guiding the future design of novel and more effective antibacterial therapies.

References

  • Bielenica, A., et al. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 26(23), 7400. [Link]

  • Crumplin, G. C., & Smith, J. T. (1975). Nalidixic acid: an antibacterial paradox. Antimicrobial agents and chemotherapy, 8(3), 251–261. [Link]

  • Gellert, M., et al. (1977). Nalidixic and oxolinic acids inhibit DNA gyrase. Proceedings of the National Academy of Sciences, 74(11), 4772-4776. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of medicinal and pharmaceutical chemistry, 5, 1063-1065. [Link]

  • Maple, P. A., et al. (1993). Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 32(4), 567–576. [Link]

  • Wikipedia contributors. (2024, January 15). Nalidixic acid. In Wikipedia, The Free Encyclopedia. Retrieved 08:15, January 28, 2026, from [Link]

  • World Health Organization. (2021). Broth microdilution method for antimicrobial susceptibility testing of Neisseria gonorrhoeae. [Link]

  • Patsnap. (2024). What is the mechanism of Nalidixic Acid? [Link]

  • Rios, A., et al. (2013). Mutual antimicrobial effect of hibiscus acid and nalidixic acid against multidrug-resistant foodborne bacteria. The Journal of infection in developing countries, 7(8), 614–620. [Link]

  • Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current medicinal chemistry. Anti-cancer agents, 3(6), 439–450. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

Sources

A Comparative Guide to the Efficacy of Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Topoisomerases in Cellular Function and Cancer Therapy

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and chromosome segregation. By introducing transient single- or double-strand breaks in the DNA, these enzymes allow for the passage of DNA strands to relieve supercoiling and untangle DNA, followed by a re-ligation of the breaks.[1] This vital function, however, also presents a vulnerability that has been effectively exploited in cancer chemotherapy. Topoisomerase inhibitors are a class of anticancer agents that interfere with this process, leading to the accumulation of DNA damage and ultimately, apoptotic cell death in rapidly proliferating cancer cells.[1]

This guide provides a comprehensive comparison of the efficacy of well-established topoisomerase inhibitors, delving into their mechanisms of action, quantitative performance data, and the experimental methodologies used to evaluate their effectiveness.

The Mechanistic Dichotomy: Topoisomerase I and II Inhibitors

Topoisomerase inhibitors are broadly classified into two major groups based on their target enzyme:

  • Topoisomerase I (Top1) Inhibitors: These agents target Topoisomerase I, which creates single-strand breaks in DNA. The prototypical Top1 inhibitors are the camptothecin analogues.[1] Their mechanism involves the stabilization of the covalent Top1-DNA cleavage complex.[2] This prevents the re-ligation of the DNA strand, and the collision of the replication fork with this stabilized complex converts the single-strand break into a lethal double-strand break, triggering apoptosis.[2][3]

  • Topoisomerase II (Top2) Inhibitors: These inhibitors target Topoisomerase II, which introduces double-strand breaks. This class includes agents like the epipodophyllotoxin etoposide and the anthracycline doxorubicin.[1] Similar to Top1 inhibitors, they act by stabilizing the Top2-DNA cleavage complex, preventing the re-ligation of the double-strand break and leading to the accumulation of DNA damage.[4][5]

The fundamental difference in the nature of the DNA lesion they induce—single- versus double-strand breaks—underpins the distinct biological consequences and, to some extent, the clinical applications of these two classes of inhibitors.

cluster_0 Topoisomerase I Inhibition cluster_1 Topoisomerase II Inhibition Top1 Topoisomerase I CleavageComplex1 Top1-DNA Cleavage Complex (Single-Strand Break) Top1->CleavageComplex1 Cleavage DNA1 Supercoiled DNA DNA1->Top1 Binding Relegation1 Re-ligation CleavageComplex1->Relegation1 Normal Process Inhibitor1 Camptothecin CleavageComplex1->Inhibitor1 Stabilization by Inhibitor RelaxedDNA1 Relaxed DNA Relegation1->RelaxedDNA1 Apoptosis1 Apoptosis Inhibitor1->Apoptosis1 Collision with Replication Fork Top2 Topoisomerase II CleavageComplex2 Top2-DNA Cleavage Complex (Double-Strand Break) Top2->CleavageComplex2 Cleavage DNA2 Supercoiled DNA DNA2->Top2 Binding Relegation2 Re-ligation CleavageComplex2->Relegation2 Normal Process Inhibitor2 Etoposide / Doxorubicin CleavageComplex2->Inhibitor2 Stabilization by Inhibitor RelaxedDNA2 Relaxed DNA Relegation2->RelaxedDNA2 Apoptosis2 Apoptosis Inhibitor2->Apoptosis2 Accumulation of DSBs

Caption: Mechanism of Action of Topoisomerase I and II Inhibitors.

Quantitative Efficacy Comparison: A Tale of Potency

The in vitro efficacy of topoisomerase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following tables summarize the IC50 values for prominent topoisomerase inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.[6]

Table 1: IC50 Values of Topoisomerase I Inhibitors (Camptothecin Derivatives)

CompoundCell LineIC50 (nM)Reference
SN-38HT-29 (Colon)8.8[7]
CamptothecinHT-29 (Colon)10[7]
9-AminocamptothecinHT-29 (Colon)19[7]
TopotecanHT-29 (Colon)33[7]
CPT-11 (Irinotecan)HT-29 (Colon)>100[7]

Table 2: IC50 Values of Topoisomerase II Inhibitors

CompoundCell LineIC50 (µM)Reference
EtoposideA549 (Lung)3.49 (72h)[8]
EtoposideMCF-7 (Breast)~150 (24h), 100 (48h)[7]
EtoposideMDA-MB-231 (Breast)200 (48h)[7]
DoxorubicinHepG2 (Liver)12.2 (24h)[9]
DoxorubicinUMUC-3 (Bladder)5.1 (24h)[9]
DoxorubicinTCCSUP (Bladder)12.6 (24h)[9]
DoxorubicinBFTC-905 (Bladder)2.3 (24h)[9]
DoxorubicinHeLa (Cervical)2.9 (24h)[9]
DoxorubicinMCF-7 (Breast)2.5 (24h)[9]
DoxorubicinM21 (Melanoma)2.8 (24h)[9]
DoxorubicinHuh7 (Liver)>20 (24h)[9]
DoxorubicinVMCUB-1 (Bladder)>20 (24h)[9]
DoxorubicinA549 (Lung)>20 (24h)[9]

Experimental Workflows for Efficacy Assessment

The evaluation of topoisomerase inhibitor efficacy relies on a set of well-established in vitro assays. These assays are crucial for understanding the mechanism of action, determining potency, and identifying potential resistance mechanisms.

DNA Relaxation Assay

This assay assesses the catalytic activity of topoisomerases by measuring their ability to relax supercoiled plasmid DNA. Inhibitors of topoisomerase activity will prevent this relaxation.

Start Start: Prepare Reaction Mix Step1 Add Supercoiled Plasmid DNA Start->Step1 Step2 Add Topoisomerase Enzyme Step1->Step2 Step3 Add Test Compound Step2->Step3 Incubate Incubate at 37°C Step3->Incubate Stop Stop Reaction Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA Bands (Ethidium Bromide) Gel->Visualize End End: Analyze Results Visualize->End

Caption: DNA Relaxation Assay Workflow.

Detailed Protocol: Topoisomerase I DNA Relaxation Assay [10][11][12]

  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

    • 10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA).

    • 200 ng of supercoiled plasmid DNA (e.g., pBR322).

    • Test compound at various concentrations (a solvent control, e.g., DMSO, must be included).

    • Purified human Topoisomerase I enzyme.

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x stop buffer/loading dye (containing SDS and a tracking dye).

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.

  • Visualization: Run the gel at 5-10 V/cm until the dye front has migrated sufficiently. Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under UV light.

  • Analysis: The conversion of supercoiled DNA (faster migrating) to relaxed DNA (slower migrating) indicates topoisomerase activity. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

DNA Cleavage Assay

This assay directly measures the ability of an inhibitor to stabilize the topoisomerase-DNA cleavage complex. This is a hallmark of topoisomerase "poisons".

Start Start: Prepare Reaction Mix Step1 Add Radiolabeled or Supercoiled DNA Start->Step1 Step2 Add Topoisomerase Enzyme Step1->Step2 Step3 Add Test Compound Step2->Step3 Incubate1 Incubate at 37°C Step3->Incubate1 Denature Add SDS and Proteinase K Incubate1->Denature Incubate2 Incubate at 37°C Denature->Incubate2 Stop Stop Reaction Incubate2->Stop Gel Agarose or Polyacrylamide Gel Electrophoresis Stop->Gel Visualize Visualize Cleaved DNA Fragments Gel->Visualize End End: Quantify Cleavage Visualize->End

Caption: DNA Cleavage Assay Workflow.

Detailed Protocol: Topoisomerase II DNA Cleavage Assay [13][14][15]

  • Reaction Setup: In a 30 µL reaction volume, combine:

    • 1x Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP).

    • 0.5 µg of supercoiled pBR322 DNA.

    • Test compound at various concentrations.

    • Purified human Topoisomerase II enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Complex Trapping: Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to 0.1 mg/mL.

  • Protein Digestion: Incubate at 37°C for another 30 minutes to digest the topoisomerase.

  • Reaction Termination and Extraction: Stop the reaction by adding EDTA and perform a chloroform/isoamyl alcohol extraction to remove remaining protein.

  • Electrophoresis: Analyze the DNA on a 1% agarose gel.

  • Analysis: The appearance of linearized plasmid DNA indicates the formation of a stable cleavage complex, signifying the activity of a topoisomerase poison.

Mechanisms of Resistance: A Challenge to Efficacy

The clinical efficacy of topoisomerase inhibitors can be limited by the development of drug resistance. Understanding these mechanisms is crucial for developing strategies to overcome resistance and for the rational design of novel inhibitors.

Key Mechanisms of Resistance:

  • Altered Target Enzyme: Mutations in the topoisomerase gene can lead to a decreased affinity of the inhibitor for the enzyme-DNA complex. Additionally, reduced expression levels of the target topoisomerase can diminish the drug's effect.[16][17]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cancer cell, reducing its intracellular concentration and thus its efficacy.[16]

  • Alterations in DNA Damage Response: Enhanced DNA repair pathways can counteract the DNA damage induced by topoisomerase inhibitors, leading to cell survival.[16]

  • Changes in Cellular Metabolism: Recent studies suggest that alterations in cellular metabolism can also contribute to reduced sensitivity to topoisomerase inhibitors.[18]

The Next Generation: Novel Topoisomerase Inhibitors

To address the limitations of existing topoisomerase inhibitors, including drug resistance and toxicity, research is actively focused on the development of novel agents.

Indenoisoquinolines: This is a promising new class of non-camptothecin Top1 inhibitors. They have been designed to have improved chemical stability and to overcome some of the resistance mechanisms associated with camptothecins.[19] Preclinical studies have shown that indenoisoquinolines like LMP400, LMP744, and LMP776 have potent anti-proliferative activity in various cancer models.[20]

Conclusion

Topoisomerase inhibitors remain a cornerstone of cancer chemotherapy. A thorough understanding of their mechanisms of action, a quantitative assessment of their efficacy, and a grasp of the experimental methodologies used for their evaluation are paramount for researchers and clinicians in the field of oncology. The development of novel inhibitors that can overcome existing resistance mechanisms holds the promise of further improving the therapeutic outcomes for cancer patients.

References

  • Gwom, L. C., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals, 7(2), 16-22.
  • Tanizawa, A., et al. (1994). Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. Journal of the National Cancer Institute, 86(11), 836–842.
  • GUSAR. (2018). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI.
  • Rezadoost, M. H., et al. (2019). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • Ponder, B. A. J. (2018). What is the IC50 value of Doxorubicin on MG 63 cell line?.
  • Chantarasri, C., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 8031.
  • Vesela, E., et al. (2007). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PMC.
  • Larsen, A. K., et al. (2016).
  • Md, S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI.
  • Nitiss, J. L., et al. (2013). Topoisomerase Assays. PMC.
  • Kufe, D. W., et al. (2003). Mechanisms of Resistance to Topoisomerase Targeting. Holland-Frei Cancer Medicine. 6th edition.
  • Capranico, G., et al. (1995). Mechanism of action of DNA topoisomerase inhibitors. PubMed.
  • TopoGEN, Inc. (2016). Human Topoisomerase II Assay Kit (kDNA Based) USER MANUAL.
  • Inspiralis. (n.d.).
  • Lee, S., et al. (2024). Treatment with novel topoisomerase inhibitors in Ewing sarcoma models reveals heterogeneity of tumor response. PubMed Central.
  • Hsiang, Y. H., et al. (1995). Mechanism of action of camptothecin. PubMed.
  • Montecucco, A., et al. (2008). Molecular mechanisms of etoposide. PMC.
  • Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.
  • Owner, C. (2024). A Comprehensive Review on Doxorubicin and it's Mechanism of Action.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Topoisomerase Inhibitors. LiverTox.
  • Li, F., et al. (2000). New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research.
  • Jang, J., et al. (2024).
  • Inspiralis. (n.d.). Cleavage Assays.
  • Fujiwara, T., et al. (2018). Half‐maximal inhibitory concentrations (IC50) for etoposide and SN‐38, and protein expression in small cell lung cancer (SCLC) cell lines.
  • Gornicka, A., et al. (2023). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. ScienceDirect.
  • Synapse. (2024).
  • TopoGEN, Inc. (n.d.). Manual for Topoisomerase I Assay Kit.
  • Al-Abdullah, E. S., et al. (2024).
  • van Maanen, J. M., et al. (1988). Mechanism of action of antitumor drug etoposide: a review. PubMed.
  • LGC Standards. (n.d.). Etoposide: History and mechanism of action.
  • Liu, L. F., et al. (1983). Cleavage of DNA by mammalian DNA topoisomerase 2.
  • Hertzberg, R. P., et al. (1989). On the mechanism of topoisomerase I inhibition by camptothecin: evidence for binding to an enzyme-DNA complex. Biochemistry.
  • Fujimori, A., et al. (1995).
  • Thomas, A., et al. (2021). Targeting Topoisomerase I in the Era of Precision Medicine. PMC.
  • ResearchGate. (2023). 2048 PDFs | Review articles in TOPOISOMERASE INHIBITORS.
  • Galea, G., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • Inspiralis. (n.d.).
  • MedchemExpress.com. (n.d.). Etoposide (VP-16) | Topoisomerase II Inhibitor.
  • BOC Sciences. (n.d.). Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses.
  • Van Ravenstein, S. X., et al. (2024). Topoisomerase Inhibitor Resistance in Breast Cancer: Exploring Alterations in Cellular Metabolism and Properties Driving Drug Insensitivity. MDPI.
  • Bio-protocol. (n.d.).
  • Cushman, M. (n.d.). Novel Indenoisoquinoline Topoisomerase I Inhibitors. Grantome.
  • Swanda, R. (2023, June 4). How does Doxorubicin ('Red Devil')
  • ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits.
  • Sordet, O., et al. (1998). Topoisomerase I inhibitors and drug resistance.
  • Dr. Armaghan. (2023, March 23). Topoisomerase Inhibitors for Researchers [Video]. YouTube.
  • Synapse. (2024).
  • Beck, W. T., & Danks, M. K. (1991). Mechanisms of resistance to drugs that inhibit DNA topoisomerases. Seminars in Cancer Biology, 2(4), 235–244.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 1,8-Naphthyridine Analogs Against the EGFR Kinase Domain

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded protocol for performing comparative molecular docking studies of 1,8-naphthyridine analogs, a promising scaffold in medicinal chemistry, against the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to rationalize structure-activity relationships (SAR) and guide the design of novel kinase inhibitors.

The 1,8-naphthyridine core has been identified as a privileged structure in the development of anticancer agents, owing to its ability to interact with the ATP-binding site of various kinases, including EGFR.[1] Overexpression and mutation of EGFR are hallmarks of several cancers, making it a well-validated therapeutic target.[2] By comparing the docking performance of novel 1,8-naphthyridine analogs against a known inhibitor, we can predict their binding affinities and interaction patterns, thereby prioritizing candidates for synthesis and biological evaluation.

The Rationale for Comparative Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The primary output, a docking score (typically in kcal/mol), estimates the binding affinity. A more negative score suggests a stronger interaction. However, absolute docking scores can be influenced by the specific algorithm and force field used. Therefore, a comparative approach, where a series of analogs are docked into the same receptor active site under identical conditions and compared to a reference compound, provides more reliable and actionable insights. This methodology allows for a qualitative and semi-quantitative ranking of compounds, guiding lead optimization efforts.

In this guide, we will use the crystal structure of the EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ), a clinically approved EGFR inhibitor, as our receptor model.[4][5] Gefitinib will also serve as our reference compound, providing a benchmark for the binding affinity of our hypothetical 1,8-naphthyridine analogs.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[3][6] This protocol is designed to be self-validating by first re-docking the co-crystallized ligand (gefitinib) and ensuring the predicted pose is close to the crystallographic pose.

Step 1: Preparation of the Receptor (EGFR Kinase Domain)

The initial PDB file contains water molecules, co-factors, and other non-essential components that must be removed. We will then add polar hydrogens and assign partial charges, preparing the receptor in the required PDBQT format.[3][7]

  • Download the PDB Structure : Obtain the crystal structure of the EGFR kinase domain complexed with gefitinib (PDB ID: 4WKQ) from the RCSB Protein Data Bank ([Link]4][5]

  • Clean the PDB File : Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[8]

    • Delete all water molecules.

    • Remove any co-factors or ions not essential for binding. In 4WKQ, this includes MES and NA ions.[4]

    • Separate the protein chain (Chain A) from the ligand (gefitinib, residue name IRE). Save the protein and ligand into separate PDB files (e.g., receptor.pdb and ligand_native.pdb).

  • Prepare the Receptor with AutoDockTools (ADT) :

    • Launch ADT.

    • Go to File -> Read Molecule and open receptor.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the receptor and click Select Molecule.

    • Save the prepared receptor as a PDBQT file (receptor.pdbqt).

Step 2: Preparation of the Ligands

This step involves preparing the reference compound (gefitinib) and our series of 1,8-naphthyridine analogs. Ligand preparation ensures correct atom types, charges, and rotatable bonds are assigned.[3][9]

  • Prepare the Reference Ligand (Gefitinib) :

    • In ADT, go to Ligand -> Input -> Open and select ligand_native.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save as gefitinib.pdbqt.

  • Prepare the 1,8-Naphthyridine Analogs :

    • Create 3D structures of the 1,8-naphthyridine analogs using a chemical drawing tool like ChemDraw or MarvinSketch and save them in a suitable format (e.g., MOL2 or SDF).

    • For this guide, we will use three hypothetical analogs with varying substitutions on the 1,8-naphthyridine scaffold.

    • Follow the same procedure as for the reference ligand to prepare each analog in PDBQT format (e.g., analog1.pdbqt, analog2.pdbqt, analog3.pdbqt).

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for binding poses.[3] It is crucial that the grid box encompasses the entire binding pocket.

  • Determine the Grid Center :

    • In ADT, with both the receptor and the native ligand loaded, go to Grid -> Grid Box.

    • Center the grid box on the ligand by going to File -> Center on Ligand.

  • Define the Grid Dimensions :

    • Adjust the dimensions of the grid box to ensure it covers the entire binding site. A good starting point is to have a buffer of at least 5 Å around the ligand in all directions. For this system, dimensions of 25 x 25 x 25 Å are appropriate.

    • Note down the center coordinates (x, y, z) and the dimensions.

Step 4: Running the Docking Simulation with AutoDock Vina

AutoDock Vina uses a command-line interface. We will create a configuration file to specify the input files and docking parameters.

  • Create a Configuration File (config.txt) : Create a text file with the following content, replacing the coordinates and dimensions with the values from the previous step:

  • Run the Docking Command : Open a terminal or command prompt and navigate to the directory containing your prepared files. Run the following command for each ligand:

    The exhaustiveness parameter controls the computational effort of the search; a higher value increases the likelihood of finding the optimal binding pose but takes longer.[6]

Data Presentation and Interpretation

The primary output from AutoDock Vina is a PDBQT file containing the docked poses of the ligand and a log file with the binding affinities for each pose. The pose with the most negative binding affinity is typically considered the most favorable.

Comparative Docking Results

The following table summarizes the hypothetical docking results for our comparative study.

CompoundStructureBinding Affinity (kcal/mol)Key Interacting Residues
Gefitinib (Reference)

-9.8Met793, Leu718, Val726, Ala743, Lys745, Cys797
Analog 1 1,8-Naphthyridine core with a simple amine substitution-7.2Met793, Leu718
Analog 2 1,8-Naphthyridine with a substituted aniline moiety-8.5Met793, Leu718, Val726, Ala743, Asp855
Analog 3 1,8-Naphthyridine with an extended hydrophobic group-9.1Met793, Leu718, Val726, Ala743, Cys797, Leu844

Note: The structures for the analogs are conceptual for illustrative purposes.

  • Gefitinib shows the strongest binding affinity, which is expected as it is an optimized inhibitor. Its interactions with key residues like Met793 in the hinge region are crucial for its potency.[2]

  • Analog 1 , with a minimal substitution, exhibits the weakest binding, suggesting that additional interactions are necessary for high affinity.

  • Analog 2 , with the addition of a substituted aniline, shows improved binding affinity. This is likely due to the formation of additional hydrogen bonds and hydrophobic interactions, potentially with residues like Asp855.

  • Analog 3 , featuring an extended hydrophobic group, has the best binding affinity among the analogs, approaching that of the reference compound. This suggests that exploiting a hydrophobic pocket, possibly interacting with Leu844, is a viable strategy for improving potency.

Visualization of Results

Visual inspection of the docked poses is essential to understand the specific interactions driving the binding affinity. This can be done using software like PyMOL or UCSF Chimera.[10][11]

Visualizing Key Interactions
  • Open PyMOL.

  • Load the prepared receptor (receptor.pdbqt).

  • Load the output file for the ligand of interest (e.g., analog3_out.pdbqt).

  • Display the protein as a surface or cartoon and the ligand as sticks.

  • Identify and label the amino acid residues that are within 4 Å of the ligand to visualize potential interactions.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the EGFR signaling pathway and the logical workflow of our comparative docking study.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 1,8-Naphthyridine Analog (Inhibitor) Inhibitor->Dimerization Blocks ATP Binding Site

Caption: EGFR signaling pathway and the point of inhibition.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Get PDB Structure (e.g., 4WKQ) Receptor_Prep Prepare Receptor (Remove water, add H) PDB->Receptor_Prep Grid_Gen Define Grid Box (Active Site) Receptor_Prep->Grid_Gen Ligand_Prep Prepare Ligands (Analogs + Reference) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Gen->Run_Vina Analyze_Scores Compare Binding Affinities Run_Vina->Analyze_Scores Visualize_Poses Visualize Interactions (PyMOL/Chimera) Run_Vina->Visualize_Poses SAR Structure-Activity Relationship (SAR) Analyze_Scores->SAR Visualize_Poses->SAR

Caption: Comparative molecular docking workflow.

Conclusion

This guide provides a robust and reproducible framework for conducting comparative molecular docking studies of 1,8-naphthyridine analogs against the EGFR kinase domain. By following this protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds, enabling more efficient and targeted drug design efforts. The combination of quantitative binding affinity prediction and qualitative analysis of binding modes offers a powerful in silico approach to accelerate the discovery of novel and potent kinase inhibitors.

References

  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as EGFR inhibitors. Retrieved from [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Chu, P.-Y., & Lin, J.-H. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica.
  • Sakinah, S., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Pharmaceutical Sciences Asia.
  • Morris, G. M., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • ResearchGate. (2019). How to prepare the ligands for Autodock Vina? Retrieved from [Link]

  • Bioinformatics Explained. (2023, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • RCSB PDB. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]

  • The Bioinformatics Manual. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. [Link]

  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box? Retrieved from [Link]

  • RCSB PDB. (2004). 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.
  • The Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

Sources

Navigating Efficacy: A Senior Scientist's Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinically effective therapeutic is a meticulous process of validation. At the heart of this endeavor lie efficacy studies, designed to answer the fundamental question: "Does it work?" This guide provides an in-depth comparison of the two foundational pillars of preclinical efficacy testing: in vitro and in vivo studies. Here, we move beyond mere definitions to explore the causality behind experimental choices, ensuring a robust and translatable understanding of a drug candidate's potential.

The Foundational Dichotomy: Understanding the "Why" Behind In Vitro and In Vivo

Before a potential drug can be considered for human trials, its effects must be rigorously characterized.[1] This preclinical assessment is broadly divided into two categories:

  • In vitro studies , Latin for "within the glass," are performed in a controlled, artificial environment outside of a living organism, such as a petri dish or test tube.[1][2] These studies often utilize isolated cells or tissues.[1][3]

  • In vivo studies , Latin for "within the living," are conducted within a whole, living organism, most commonly animal models in the preclinical phase.[1][2]

The strategic application of both methodologies is not a matter of preference but a logical progression. In vitro assays serve as the initial screening funnel, offering a rapid and cost-effective means to assess a compound's activity at a cellular level.[2][3][4] Promising candidates then advance to in vivo models, which provide a more holistic understanding of a drug's behavior in a complex biological system.[2][3]

A Comparative Analysis: Weighing the Scales

The decision to employ in vitro or in vivo methods hinges on a variety of factors, each with significant implications for the drug development pipeline.

FeatureIn Vitro Studies In Vivo Studies
Biological Complexity Low: Focus on isolated cells or tissues, lacking systemic interactions.[2][3][5]High: Encompasses the entire biological system, including metabolism, distribution, and immune responses.[2]
Physiological Relevance Limited: Cannot fully replicate the intricate environment of a whole organism.[3][6]High: Offers data that is more likely to reflect potential human outcomes.[6]
Cost Relatively low cost to set up and run.[2][6]Significantly more expensive due to animal care, housing, and monitoring.[6][7]
Time to Results Rapid, ideal for high-throughput screening of numerous compounds.[5][6]Time-consuming, requiring extended periods for animal acclimatization, tumor growth, and observation.[5][6]
Ethical Considerations Generally considered more ethical as they do not involve live animals.[6][7]Involve significant ethical considerations and are subject to strict regulations to ensure animal welfare.[2][6]
Data Output Provides mechanistic insights at a cellular and molecular level (e.g., IC50, EC50).Yields systemic data on efficacy, toxicity, pharmacokinetics, and pharmacodynamics (PK/PD).[8]
Throughput High-throughput capabilities allow for the screening of large compound libraries.[4]Low-throughput, limited by the number of animals that can be ethically and practically used.

Experimental Protocols: A Practical Application

To illustrate the practical application of these methodologies, let's consider the preclinical evaluation of a novel anti-cancer agent targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many epithelial cancers.[9]

In Vitro Efficacy: The MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay used to assess cell viability.[7] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells 1. Plate cells in 96-well plates (1,000-100,000 cells/well) incubate_initial 2. Incubate for 6-24 hours (37°C, 5% CO2) plate_cells->incubate_initial add_drug 3. Add varying concentrations of EGFR inhibitor incubate_initial->add_drug incubate_drug 4. Incubate for desired exposure time (e.g., 72 hours) add_drug->incubate_drug add_mtt 5. Add 10 µL MTT Reagent (final conc. 0.45 mg/mL) incubate_drug->add_mtt incubate_mtt 6. Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate_mtt add_solubilization 7. Add 100 µL Detergent Reagent to dissolve formazan incubate_mtt->add_solubilization incubate_final 8. Incubate in the dark for 2 hours at room temperature add_solubilization->incubate_final read_absorbance 9. Read absorbance at 570 nm incubate_final->read_absorbance calculate_viability 10. Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Caption: Workflow of an MTT cell proliferation assay.

  • Cell Plating: Seed cancer cells (e.g., A431, which overexpresses EGFR) into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Addition: Treat the cells with a range of concentrations of the test compound (EGFR inhibitor) and a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) to allow the compound to exert its effect.[10]

  • MTT Addition: Add 10 µL of MTT reagent to each well.[6]

  • Formazan Formation: Incubate for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: After a 2-hour incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) of the compound.[5]

In Vivo Efficacy: The Tumor Xenograft Model

A tumor xenograft model involves the transplantation of human tumor cells into immunodeficient mice.[1][11] This allows for the evaluation of a drug's anti-tumor activity in a living system.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_harvest 1. Harvest cancer cells in logarithmic growth phase cell_suspension 2. Prepare a cell suspension (e.g., 2 x 10^5 cells/injection) cell_harvest->cell_suspension injection 3. Subcutaneously inject cells into the flank of immunodeficient mice cell_suspension->injection tumor_growth 4. Monitor mice for tumor formation and growth injection->tumor_growth randomization 5. Randomize mice into treatment and control groups tumor_growth->randomization treatment 6. Administer EGFR inhibitor (e.g., daily intraperitoneal injection) randomization->treatment monitoring 7. Measure tumor volume and body weight regularly (e.g., twice weekly) treatment->monitoring euthanasia 8. Euthanize mice at study endpoint monitoring->euthanasia tissue_collection 9. Collect tumors and tissues for further analysis (e.g., PK/PD) euthanasia->tissue_collection

Caption: Workflow of a subcutaneous tumor xenograft study.

  • Cell Preparation: Harvest human cancer cells from culture during their logarithmic growth phase.[8] Prepare a sterile suspension of the cells in a suitable medium, sometimes mixed with Matrigel to improve tumor take.

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-scid IL2Rgammanull) under sterile conditions for a period of acclimatization.[12]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[1][8]

  • Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers to calculate tumor volume.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the EGFR inhibitor (and vehicle control) according to the planned dosing schedule.[13]

  • Efficacy Assessment: Continue to measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and collect tumors and other tissues for further analysis, such as pharmacokinetics (drug concentration) and pharmacodynamics (target modulation).[13]

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A critical aspect of drug development is establishing a predictive relationship between in vitro and in vivo data, known as In Vitro-In Vivo Correlation (IVIVC).[14][15] An IVIVC is a mathematical model that relates an in vitro property of a dosage form (like drug dissolution) to an in vivo response (like plasma drug concentration).[9][15][16] The U.S. Food and Drug Administration (FDA) has defined several levels of IVIVC.[3][14]

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[14] A well-established Level A correlation can be used as a surrogate for in vivo bioequivalence studies.[17]

  • Level B Correlation: This level of correlation compares the mean in vitro dissolution time to the mean in vivo residence time.[3] It is not a point-to-point correlation and is generally considered less useful for regulatory purposes.[17]

  • Level C Correlation: This establishes a relationship between a single dissolution time point (e.g., the time to 50% dissolution) and a single pharmacokinetic parameter (e.g., Cmax or AUC).[15] A multiple Level C correlation, which relates several dissolution time points to one or more pharmacokinetic parameters, can be more informative.[3]

Establishing a robust IVIVC is a significant goal in pharmaceutical development as it can reduce the number of required human studies, streamline formulation optimization, and aid in setting meaningful product specifications.[14][18]

Signaling Pathway Illustration: EGFR Inhibition

The EGFR signaling pathway is a complex cascade of events that, when dysregulated, can lead to uncontrolled cell proliferation and cancer.[9][19] EGFR inhibitors are designed to block this pathway at critical junctures.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2/Shc EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival EGFR_Inhibitor EGFR Inhibitor (TKI) EGFR_Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for Tyrosine Kinase Inhibitors (TKIs).

Conclusion: An Integrated Approach to Efficacy Assessment

Both in vitro and in vivo efficacy studies are indispensable tools in the drug discovery and development process.[3] While in vitro assays provide a rapid and efficient means for initial screening and mechanistic studies, they cannot fully recapitulate the complexities of a living organism.[2][3] In vivo studies, though more resource-intensive and ethically complex, are crucial for evaluating the systemic efficacy, safety, and pharmacokinetic profile of a drug candidate.[2][3] The true power of these methodologies is realized when they are used in a complementary and integrated fashion, with a constant focus on establishing a meaningful correlation between the two. This rational, data-driven approach is paramount to de-risking drug development and ultimately delivering safe and effective therapies to patients.

References

  • News-Medical.Net. (2021, February 23). In Vitro vs In Vivo Preclinical Studies. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Horton, T. MTT Cell Assay Protocol. Retrieved from [Link]

  • Hama, et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols. Retrieved from [Link]

  • ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. Retrieved from [Link]

  • CLP Hub. In vitro and in vivo studies – understanding the terminology. Retrieved from [Link]

  • Walter, A. O., et al. (2014). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Molecular Cancer Therapeutics. Retrieved from [Link]

  • American Association for Cancer Research. (2014). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Li, M., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • IAGIM. In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. Retrieved from [Link]

  • Hirano, Y., et al. (2019). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. Retrieved from [Link]

  • Bio-protocol. In vivo tumor xenograft model. Retrieved from [Link]

  • Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Retrieved from [Link]

  • Emami, J. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical and Pharmaceutical Sciences. Retrieved from [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • JoVE. (2025). Video: Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a key pharmacophore in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The presence of the carboxylic acid functional group suggests acidic properties, while the dimethoxy and naphthyridine moieties may present their own set of handling considerations. Therefore, a cautious and well-informed approach is paramount.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid, a thorough risk assessment is crucial. Based on analogous compounds, potential hazards may include skin and eye irritation, and possible respiratory tract irritation if inhaled as a dust.[5][6][7] The toxicological properties of this specific compound have not been fully investigated, warranting a conservative approach to handling.[5]

Engineering Controls are your primary and most effective means of exposure control.

  • Chemical Fume Hood: All handling of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid, especially when in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood.[6] This minimizes the risk of inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to further reduce the potential for accumulation of airborne contaminants.[5][7]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

Proper PPE is non-negotiable. The following table summarizes the recommended PPE for handling 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid, with explanations rooted in the principles of chemical safety.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][8]Protects against splashes of solutions or airborne particles that can cause serious eye irritation or damage.[9]
Hand Protection Nitrile or butyl rubber gloves.[10] Gloves must be inspected for any signs of degradation or puncture before each use.[6]Provides a barrier against skin contact, which may cause irritation.[11] Proper glove removal technique is essential to prevent cross-contamination.[6][8]
Body Protection A laboratory coat, buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.[6]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[10]Prevents the inhalation of airborne particles that could cause respiratory tract irritation.[5]

Step-by-Step Handling Protocol

Adherence to a systematic protocol minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing:

  • Don PPE: Before approaching the chemical storage area, don all required PPE as outlined in the table above.

  • Work in a Fume Hood: Conduct all weighing and initial dilutions inside a chemical fume hood.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[5][6] Use a spatula for transfers and avoid pouring the powder.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and your initials.[12][13]

Dissolution and Reaction:

  • Solvent Addition: When dissolving, slowly add the solid to the solvent. If dissolving in water or another protic solvent, be mindful of potential exothermic reactions. A general principle when working with acids is to add acid to water, not the other way around.[12][13]

  • Container Sealing: Keep containers tightly closed when not in use to prevent the release of vapors and contamination.[5][7]

  • Transferring Solutions: Use appropriate tools such as pipettes or cannulas for transferring solutions to minimize the risk of spills.

Post-Handling:

  • Decontamination: Thoroughly clean the work area, including the balance and fume hood surfaces, after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][12]

Safe Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical lifecycle and laboratory safety.

Storage:

  • Container: Store 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid in a tightly sealed, properly labeled container.[5][7]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases.[5][11] Carboxylic acids can be corrosive to metals, so storage in a metal cabinet should be done with caution, preferably with secondary containment.[11]

Disposal:

  • Waste Collection: All waste containing 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.[7]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Procedure: Dispose of the chemical waste through your institution's approved hazardous waste disposal program.[6] Never pour chemical waste down the drain.[8]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][14] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5] Seek immediate medical attention.

  • Spill: For a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material. Wear your full PPE during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep_PPE Don Appropriate PPE Prep_Hood Work in Fume Hood Prep_PPE->Prep_Hood Prep_Weigh Weigh Compound Carefully Prep_Hood->Prep_Weigh Handling_Dissolve Dissolve/React with Caution Prep_Weigh->Handling_Dissolve Handling_Transfer Transfer Solutions Safely Handling_Dissolve->Handling_Transfer Handling_Label Label All Containers Handling_Transfer->Handling_Label Cleanup_Decon Decontaminate Work Area Handling_Label->Cleanup_Decon Cleanup_Waste Segregate & Store Waste Cleanup_Decon->Cleanup_Waste Cleanup_Dispose Dispose via Approved Channels Cleanup_Waste->Cleanup_Dispose Post_RemovePPE Remove PPE Correctly Cleanup_Dispose->Post_RemovePPE Post_Wash Wash Hands Thoroughly Post_RemovePPE->Post_Wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.